3-Carboxyphenylboronic acid
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
3-boronobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BO4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,11-12H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVFWZMQJQMJCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25487-66-5 | |
| Record name | 3-Carboxyphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25487-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-Carboxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-Carboxyphenylboronic acid, a versatile reagent in organic synthesis and medicinal chemistry. This document covers its fundamental properties, key applications, and detailed experimental protocols, designed to support researchers and professionals in drug development and materials science.
Core Properties of this compound
This compound, also known as 3-boronobenzoic acid, is a grayish-white crystalline solid.[1] Its bifunctional nature, containing both a carboxylic acid and a boronic acid group, makes it a valuable building block in the synthesis of complex organic molecules.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 25487-66-5 | [2][3][4] |
| Molecular Formula | C₇H₇BO₄ | [4][5] |
| Molecular Weight | 165.94 g/mol | [4][5] |
| Melting Point | 243-247 °C (lit.) | [6] |
| Appearance | White to orange to green powder to crystal | |
| Synonyms | 3-Carboxybenzeneboronic acid, 3-Boronobenzoic acid | |
| InChI Key | DBVFWZMQJQMJCB-UHFFFAOYSA-N | [6] |
| SMILES String | OB(O)c1cccc(c1)C(O)=O | [6] |
Key Applications in Research and Development
The unique chemical structure of this compound lends itself to a wide range of applications across various scientific disciplines.
-
Drug Development: It is a crucial intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer agents.[7] Its capacity to form reversible covalent bonds with biomolecules can enhance the efficacy of drugs.[7]
-
Suzuki-Miyaura Cross-Coupling Reactions: This compound is extensively used as a reagent in Suzuki-Miyaura coupling to form carbon-carbon bonds, which is a fundamental process in synthesizing advanced materials and fine chemicals.[1][8] This reaction is pivotal for creating biaryl compounds.
-
Bioconjugation: It is employed in techniques to attach biomolecules like proteins and antibodies to other molecules or surfaces, which is instrumental in creating targeted drug delivery systems.[7][8]
-
Sensor Development: this compound is utilized in the fabrication of chemical sensors, notably for glucose detection, offering potential solutions for real-time diabetes management.[7][8]
-
Organic Electronics: The compound is used in the manufacturing of organic semiconductors, which helps to improve the performance of devices such as organic light-emitting diodes (OLEDs) and solar cells.[7]
-
Polymer Chemistry: It plays a role in developing functional polymers by enhancing properties like thermal stability and mechanical strength.[7]
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound and its application in a Suzuki-Miyaura cross-coupling reaction.
This protocol outlines the hydrolysis of 3-cyanophenylboronic acid to yield this compound.[5]
Materials:
-
3-Cyanophenylboronic acid (10 g, 68 mmol)
-
Potassium hydroxide (B78521) (KOH) powder (15.26 g, 272 mmol)
-
Ethylene (B1197577) glycol (40 mL)
-
Water (60 mL)
-
32% Hydrochloric acid (HCl) solution
Procedure:
-
Suspend 10 g of 3-cyanophenylboronic acid and 15.26 g of potassium hydroxide in 40 mL of ethylene glycol in a suitable reaction vessel.
-
Heat the suspension to 175 °C and maintain this temperature for 3 hours with stirring.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the cooled reaction mixture with 60 mL of water.
-
Adjust the pH of the solution to 2-3 by the careful addition of 32% hydrochloric acid. This will precipitate the product.
-
Isolate the colorless crystalline product by filtration.
-
Wash the collected crystals with water.
-
Dry the final product under a mild vacuum at 35 °C. The expected yield is approximately 10.04 g (89%).[5]
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide (e.g., 5-bromo-2-furfural).[1] The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[9]
Materials:
-
This compound (1.90 mmol)
-
5-bromo-2-furfural (1.72 mmol)
-
Anhydrous potassium carbonate (K₂CO₃) (476 mg, 3.44 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (20 mg, 0.02 mmol)
-
Toluene/ethanol solvent mixture (20 mL)
-
Water (3 mL)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
6N Hydrochloric acid (HCl)
Procedure:
-
In a reaction flask, combine this compound (1.90 mmol) and 5-bromo-2-furfural (1.72 mmol) in the toluene/ethanol solvent (20 mL).
-
Prepare a solution of anhydrous potassium carbonate (476 mg) in water (3 mL) and add it slowly to the reaction mixture.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium (B116648) (20 mg), to the mixture.
-
Heat the reaction mixture to 90 °C and stir for 7 hours.[1]
-
After the reaction, cool the mixture to room temperature and dilute with 15 mL of water.
-
Adjust the pH to 1 by adding 6N HCl.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 10 mL).
-
Dry the organic phase over anhydrous magnesium sulfate and then filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue using silica (B1680970) gel column chromatography to obtain the final coupled product.[1]
Safety and Handling
This compound is known to cause skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For storage, it is classified as a combustible solid. Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[10]
References
- 1. Page loading... [wap.guidechem.com]
- 2. 25487-66-5|3-Boronobenzoic acid|BLD Pharm [bldpharm.com]
- 3. This compound | 25487-66-5 [chemicalbook.com]
- 4. This compound | C7H7BO4 | CID 2733957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. 3-羧基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. diit.ust.edu.ua [diit.ust.edu.ua]
- 8. chemimpex.com [chemimpex.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
A Comprehensive Technical Guide to the Solubility of 3-Carboxyphenylboronic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 3-carboxyphenylboronic acid, a vital reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.[1] Understanding the solubility of this compound in various organic solvents is critical for reaction optimization, purification, and formulation development.
Core Concepts in Solubility
The solubility of a solid in a liquid solvent is its ability to form a homogeneous solution. This property is influenced by several factors, including the chemical structures of the solute and solvent, temperature, and pressure. The principle of "like dissolves like" is a fundamental concept, suggesting that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. This compound possesses both a polar carboxylic acid group and a boronic acid group, which can engage in hydrogen bonding, as well as an aromatic phenyl ring, contributing to its complex solubility profile.
Quantitative Solubility Data
Precise quantitative data for the solubility of this compound in a wide range of organic solvents is not extensively available in the public domain. However, based on available information, the following table summarizes the known quantitative and qualitative solubility data.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Polarity (Dielectric Constant) | Solubility |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189 | 46.7 | 175 mg/mL |
| Water | H₂O | 18.02 | 100 | 80.1 | 2.5 g/100 mL[1][2][3] |
| Methanol | CH₃OH | 32.04 | 64.7 | 32.7 | Slightly Soluble[1][3] |
| Ethanol | C₂H₅OH | 46.07 | 78.37 | 24.5 | Data not available |
| Acetone | C₃H₆O | 58.08 | 56 | 20.7 | Data not available |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | 7.6 | Data not available |
Note: "Slightly Soluble" is a qualitative description and can vary depending on the specific experimental conditions.
Experimental Protocol for Solubility Determination
For researchers seeking to determine the solubility of this compound in a specific solvent, the following gravimetric method provides a reliable and straightforward approach.
Gravimetric Method for Solubility Determination
Objective: To determine the mass of this compound that can be dissolved in a specific volume of an organic solvent at a given temperature to create a saturated solution.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance (accurate to ±0.0001 g)
-
Vials or flasks with secure caps
-
Constant temperature bath or incubator
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or pre-weighed vial
-
Oven or vacuum oven
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a vial. The excess solid is necessary to ensure that the solution becomes saturated.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath and agitate it for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required to reach equilibrium may vary and should be determined experimentally.[4]
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is established, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette. It is crucial not to disturb the sediment.
-
Filter the withdrawn sample through a syringe filter to remove any remaining solid particles. The filter membrane should be compatible with the solvent being used.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered, saturated solution to a pre-weighed evaporating dish or vial.
-
Carefully evaporate the solvent. This can be done at room temperature in a fume hood, or more rapidly by gentle heating in an oven or using a rotary evaporator. Ensure the temperature is kept well below the decomposition temperature of this compound.
-
Once the solvent is completely removed, place the dish or vial in an oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. This ensures all residual solvent has been removed.
-
Allow the dish or vial to cool to room temperature in a desiccator before weighing it on the analytical balance.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final weight of the dish/vial minus its initial (tare) weight.
-
Solubility is then calculated by dividing the mass of the dissolved solid by the volume of the solvent withdrawn. The results are typically expressed in units such as g/L, mg/mL, or mol/L.
-
Application in Suzuki-Miyaura Coupling: A Workflow
This compound is a key building block in Suzuki-Miyaura cross-coupling reactions, a powerful method for the synthesis of biaryl compounds. The following diagram illustrates a typical workflow for such a reaction.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
This guide provides foundational knowledge on the solubility of this compound and its application. For specific research and development purposes, it is recommended to determine the solubility experimentally under the precise conditions of your intended application.
References
physical and chemical properties of 3-Carboxyphenylboronic acid
An In-depth Technical Guide to 3-Carboxyphenylboronic Acid
Introduction
This compound, also known as 3-boronobenzoic acid, is a bifunctional organic compound featuring both a carboxylic acid and a boronic acid group attached to a benzene (B151609) ring.[1][2] This unique structure makes it a valuable reagent in organic synthesis, particularly as a building block in the formation of complex molecules through cross-coupling reactions. Its ability to participate in Suzuki-Miyaura coupling has led to its use in the preparation of biaryl derivatives, which are common motifs in pharmaceuticals and advanced materials.[3][4] This guide provides a comprehensive overview of the , detailed experimental protocols, and a summary of its key applications for researchers and professionals in drug development and chemical sciences.
Physical and Chemical Properties
This compound is typically an off-white crystalline powder.[3][4] It is crucial to store the compound in a dry, dark place at room temperature, sealed from moisture.[2][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 25487-66-5 | [1][2][3][4] |
| Molecular Formula | C₇H₇BO₄ | [1][4] |
| Molecular Weight | 165.94 g/mol | [1][4] |
| Appearance | Off-white crystalline powder | [3][4] |
| Melting Point | 243-247 °C | [3][4] |
| Boiling Point (Predicted) | 434.5 ± 47.0 °C | [4] |
| Density (Predicted) | 1.40 ± 0.1 g/cm³ | [4] |
| pKa (Predicted) | 4.21 ± 0.10 | [4] |
| Solubility | Slightly soluble in DMSO, Methanol (B129727), and Water.[4] Water solubility is 2.5 g/100 mL.[4] Insoluble in water according to another source.[5] | [4][5] |
| Storage Temperature | Room Temperature; Keep in a dark, dry place. | [2][4] |
Experimental Protocols
Synthesis of this compound
A common laboratory synthesis involves the hydrolysis of 3-cyanophenylboronic acid.[3][4]
Protocol:
-
Reaction Setup: Suspend 10 g (68 mmol) of 3-cyanophenylboronic acid and 15.26 g (272 mmol, 4 equivalents) of potassium hydroxide (B78521) powder in 40 mL of ethylene (B1197577) glycol in a suitable reaction vessel.[3][4]
-
Heating: Heat the suspension to 175 °C and maintain this temperature for 3 hours.[3][4]
-
Work-up: After the reaction is complete, cool the mixture and dilute it with 60 mL of water.[3][4]
-
Precipitation: Adjust the pH of the solution to 2-3 using a 32% hydrochloric acid solution. This will cause the precipitation of colorless, crystalline this compound.[3][4]
-
Isolation and Purification: Separate the product by filtration. Wash the collected crystals with water.[3][4]
-
Drying: Dry the purified product under a mild vacuum at 35 °C.[3][4] The expected yield is approximately 89%.[3][4]
Caption: Workflow for the synthesis of this compound.
General Protocol for Suzuki-Miyaura Coupling
This compound is a key substrate for Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[3][4]
Protocol:
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq.), an aryl halide (e.g., aryl bromide, 1.0-1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Toluene, Dioxane, or DMF) and water.
-
Heating: Heat the reaction mixture to a temperature between 80-120 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Caption: Key components in a Suzuki-Miyaura coupling reaction.
Experimental Determination of pKa (General Protocol)
While a predicted pKa is available, experimental determination provides a more accurate value. Potentiometric titration is a standard method.
Protocol:
-
Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and a co-solvent like methanol to ensure solubility.
-
Titration Setup: Place the solution in a temperature-controlled beaker with a magnetic stirrer. Insert a calibrated pH electrode and the burette tip containing a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Titration: Add the titrant (NaOH) in small, precise increments. Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa can be determined from the titration curve. For a monoprotic acid, the pKa is the pH at the half-equivalence point (where half of the acid has been neutralized).
-
Calculation: Alternatively, calculate the pKa at multiple points along the buffer region using the Henderson-Hasselbalch equation and average the values.
References
- 1. This compound | C7H7BO4 | CID 2733957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 25487-66-5|3-Boronobenzoic acid|BLD Pharm [bldpharm.com]
- 3. This compound | 25487-66-5 [chemicalbook.com]
- 4. This compound CAS#: 25487-66-5 [m.chemicalbook.com]
- 5. This compound 25487-66-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
An In-depth Technical Guide to 3-Carboxyphenylboronic Acid: Crystal Structure and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Carboxyphenylboronic acid (3-CPBA), a versatile molecule with significant applications in organic synthesis and medicinal chemistry. This document details its crystal structure, analytical characterization, synthesis, and its role in targeted cancer therapy.
Introduction
This compound (3-CPBA), also known as 3-boronobenzoic acid, is an aromatic boronic acid with the chemical formula C₇H₇BO₄ and a molecular weight of 165.94 g/mol [1]. Its structure features a benzene (B151609) ring substituted with a carboxylic acid group and a boronic acid group at the meta position. This unique combination of functional groups imparts valuable properties, making it a crucial building block in various chemical transformations and a molecule of interest in drug development[2].
The boronic acid moiety can form reversible covalent bonds with diols, a characteristic exploited in sensors and drug delivery systems. The carboxylic acid group provides a handle for further chemical modifications. 3-CPBA is particularly noted for its use in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds[3]. In the realm of medicinal chemistry, phenylboronic acids have emerged as promising agents for targeted cancer therapy due to their ability to selectively bind to sialic acid residues overexpressed on the surface of cancer cells[3][4][5][6][7].
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the hydrolysis of 3-cyanophenylboronic acid[8].
Experimental Protocol: Hydrolysis of 3-Cyanophenylboronic Acid[8]
-
Reaction Setup: Suspend 10 g (68 mmol) of 3-cyanophenylboronic acid and 15.26 g (272 mmol) of potassium hydroxide (B78521) powder in 40 mL of ethylene (B1197577) glycol in a suitable reaction vessel.
-
Heating: Heat the mixture to 175 °C and maintain this temperature for 3 hours.
-
Work-up: After cooling, dilute the reaction mixture with 60 mL of water.
-
Precipitation: Adjust the pH of the solution to 2-3 using a 32% hydrochloric acid solution to precipitate the colorless crystalline this compound.
-
Isolation and Purification: Isolate the product by filtration. Wash the crystals with water and dry them under a mild vacuum at 35 °C. This process typically yields around 10.04 g (89% yield) of this compound[8].
Crystal Structure and Intermolecular Interactions
Crystallographic Data of 3-CPBA-Theophylline Co-crystal
| Parameter | Value[9] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.185 (4) |
| b (Å) | 9.189 (3) |
| c (Å) | 13.287 (4) |
| α (°) ** | 90 |
| β (°) | 109.04 (3) |
| γ (°) | 90 |
| Volume (ų) ** | 1521.7 (8) |
| Z | 4 |
| Radiation | Mo Kα |
| Temperature (K) | 290 |
Molecular Conformation and Intermolecular Interactions
In the co-crystal, the boronic acid group of 3-CPBA is slightly twisted from the plane of the phenyl ring. The crystal structure is characterized by extensive hydrogen bonding. The molecules self-assemble into layers through O—H···O and N—H···N hydrogen bonds. These layers are further stacked via π–π stacking interactions between the aromatic rings of 3-CPBA and theophylline (B1681296), with a centroid-centroid distance of 3.546 Å, as well as C—H···π interactions[9]. The carboxylic acid groups of 3-CPBA form dimeric motifs through O—H···O hydrogen bonds, a common feature in the crystal structures of carboxylic acids.
Experimental Protocol: Single-Crystal X-ray Diffraction
A typical procedure for single-crystal X-ray diffraction analysis involves the following steps:
-
Crystal Growth: Grow suitable single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. For the 3-CPBA-theophylline co-crystal, slow evaporation of a 1:1 molar mixture in a water/methanol solution was used[9].
-
Crystal Mounting: Select a well-defined single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam. Data is typically collected at a controlled temperature, often low temperatures like 100 K, to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine the structural model against the experimental data to obtain the final, accurate crystal structure.
Analytical Characterization
A comprehensive analysis of 3-CPBA involves various spectroscopic and thermal techniques to confirm its identity, purity, and stability.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 3-CPBA.
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons and the acidic protons of the carboxylic acid and boronic acid groups.
-
¹³C NMR: The carbon-13 NMR spectrum would provide information on the carbon skeleton of the molecule.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of 3-CPBA in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: Place the NMR tube containing the sample in the NMR spectrometer and acquire the ¹H and ¹³C NMR spectra.
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (B1202638) (TMS).
Vibrational Spectroscopy (FTIR and Raman)
Fourier-transform infrared (FTIR) and Raman spectroscopy provide information about the vibrational modes of the functional groups present in 3-CPBA.
-
FTIR Spectroscopy: Expected characteristic absorption bands include the O-H stretching of the carboxylic acid and boronic acid groups, the C=O stretching of the carboxylic acid, and various vibrations associated with the aromatic ring.
-
Raman Spectroscopy: This technique provides complementary information to FTIR, particularly for non-polar bonds.
Experimental Protocol: FTIR and Raman Spectroscopy
-
Sample Preparation: For FTIR, the sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. For Raman spectroscopy, the solid sample is typically placed directly in the path of the laser beam.
-
Data Acquisition: Acquire the spectra using an FTIR or Raman spectrometer over a specific wavenumber range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Identify and assign the observed vibrational bands to specific functional groups and vibrational modes.
Thermal Analysis (TGA and DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability and phase transitions of 3-CPBA.
-
TGA: Measures the change in mass of a sample as a function of temperature, providing information on decomposition and thermal stability.
-
DSC: Measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, enthalpy of fusion, and other phase transitions.
Experimental Protocol: TGA and DSC
-
Sample Preparation: Place a small, accurately weighed amount of the 3-CPBA sample into an appropriate pan (e.g., aluminum or platinum).
-
Data Acquisition: Place the sample and a reference pan in the TGA or DSC instrument. Heat the sample at a controlled rate under a specific atmosphere (e.g., nitrogen or air) and record the mass loss (TGA) or heat flow (DSC) as a function of temperature.
-
Data Analysis: Analyze the resulting thermograms to determine decomposition temperatures, melting points, and associated enthalpy changes.
Application in Targeted Cancer Therapy: The Role of Sialic Acid Interaction
A significant application of 3-CPBA and other phenylboronic acids in drug development lies in their ability to target cancer cells. Many cancer cells overexpress sialic acid on their cell surface glycoproteins and glycolipids[4][5][7]. The boronic acid moiety of 3-CPBA can form a reversible covalent bond with the cis-diol units present in sialic acid[4][5]. This interaction is pH-dependent, with a stronger binding affinity in the slightly acidic tumor microenvironment (pH ~6.5) compared to the physiological pH of healthy tissues (pH ~7.4), which allows for selective targeting of cancer cells[3][7].
This targeted delivery mechanism can be harnessed to deliver cytotoxic agents or imaging agents specifically to tumor sites, thereby enhancing therapeutic efficacy and reducing off-target side effects.
Conclusion
This compound is a molecule of significant interest due to its versatile chemical reactivity and its potential in biomedical applications. Its synthesis is well-established, and its structural features, particularly the presence of both carboxylic and boronic acid groups, allow for a rich chemistry. While detailed crystallographic and analytical data for the pure compound require further investigation, the analysis of its co-crystal and the understanding of its interaction with biological targets like sialic acid provide a strong foundation for its continued exploration in drug development and materials science. This guide serves as a foundational resource for researchers and professionals working with this important compound.
References
- 1. This compound | C7H7BO4 | CID 2733957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. diit.ust.edu.ua [diit.ust.edu.ua]
- 3. thno.org [thno.org]
- 4. Self-assembled phenylboronic acid nanomedicine targets sialic acid to synergistically activate ferroptosis via RRM1 suppression and GPX4 Inhibition for precision colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. researchgate.net [researchgate.net]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. journals.iucr.org [journals.iucr.org]
Safety and Handling of 3-Carboxyphenylboronic Acid: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Carboxyphenylboronic acid (CAS No: 25487-66-5) is a versatile organic compound widely utilized in medicinal chemistry and drug discovery. Its utility as a building block in cross-coupling reactions, such as the Suzuki-Miyaura coupling, makes it a valuable reagent for the synthesis of complex molecules.[1] However, like all chemical reagents, a thorough understanding of its hazard profile and the implementation of appropriate safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the safety and handling precautions for this compound, intended for researchers, scientists, and drug development professionals.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements.
Table 1: GHS Classification [2][3]
| Classification | Category |
| Acute toxicity, oral | Category 4 |
| Skin corrosion/irritation | Category 2 |
| Serious eye damage/eye irritation | Category 2A |
| Specific target organ toxicity, single exposure (Respiratory tract irritation) | Category 3 |
Table 2: Hazard Statements and Pictogram [2][3]
| Pictogram | Signal Word | Hazard Statements |
| Warning | H302: Harmful if swallowed.[2] H315: Causes skin irritation.[2][3] H319: Causes serious eye irritation.[2][3] H335: May cause respiratory irritation.[2][3] |
Toxicological Data
While comprehensive toxicological data is not extensively available, the following acute toxicity data has been reported. It is important to note that the toxicological properties have not been fully investigated, and the compound should be handled with care.[4][5]
Table 3: Acute Toxicity Data [6]
| Type of Test | Route of Exposure | Species Observed | Dose/Duration |
| LD50 (Lethal dose, 50 percent kill) | Oral | Rodent - rat | >3 gm/kg |
| LD50 (Lethal dose, 50 percent kill) | Intravenous | Rodent - mouse | 2560 mg/kg |
Safe Handling and Personal Protective Equipment (PPE)
Adherence to proper handling procedures and the consistent use of appropriate personal protective equipment are crucial for minimizing exposure risks.
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Ensure that safety showers and eyewash stations are readily accessible.
Personal Protective Equipment (PPE)
Table 4: Recommended Personal Protective Equipment [7]
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be appropriate in some situations.[7] |
| Hand Protection | Wear appropriate protective gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[8] |
| Skin and Body Protection | Laboratory coat. Impervious clothing should be worn when handling larger quantities. |
| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, use a respirator with appropriate cartridges.[8] |
Hygiene Practices
-
Avoid inhalation, contact with eyes and skin.[2]
-
Do not eat, drink, or smoke when using this product.[2]
-
Wash hands thoroughly after handling.[2]
-
Remove contaminated clothing and wash it before reuse.[4]
Experimental Protocols
General Handling and Dispensing Protocol
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within a chemical fume hood by laying down absorbent bench paper.
-
Weighing : To avoid creating dust in the open lab, transfer the solid this compound from its storage container to a tared, sealed container inside the fume hood.
-
Dispensing : Transport the sealed container to the balance for weighing. Make any necessary adjustments to the quantity back inside the fume hood.
-
Reaction Setup : Add the weighed this compound to the reaction vessel within the fume hood.
-
Post-Handling : Tightly seal the stock container of this compound and return it to its designated storage location. Clean any contaminated surfaces and dispose of contaminated materials as hazardous waste.
Risk Assessment Protocol
A risk assessment should be performed before undertaking any new procedure involving this compound.
-
Identify Hazards : Review the Safety Data Sheet (SDS) to understand the health and physical hazards of this compound and any other chemicals involved in the procedure.[9]
-
Evaluate Risks : Assess the potential for exposure via inhalation, skin contact, eye contact, and ingestion based on the experimental setup and quantities being used.
-
Implement Control Measures : Determine the necessary engineering controls (fume hood), administrative controls (SOPs, training), and PPE to minimize risks.[10]
-
Plan for Emergencies : Ensure spill kits are available and personnel are trained on emergency procedures, including first aid and spill cleanup.
-
Review and Document : Document the risk assessment and review it periodically or whenever there is a change in the procedure.
First Aid Measures
In the event of exposure, immediate action is critical. The following table outlines the recommended first aid measures.
Table 5: First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothes and shoes. Seek medical attention if irritation persists.[4] |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Spill and Emergency Procedures
Prompt and appropriate response to spills is essential to prevent further contamination and exposure.
Accidental Release Measures
-
Small Spills :
-
Ensure adequate ventilation and wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Sweep up the material and place it into a suitable, labeled container for disposal.[4]
-
Clean the spill area with soap and water.
-
-
Large Spills :
-
Evacuate the area immediately.
-
Prevent further leakage or spillage if it is safe to do so.
-
Do not let the product enter drains.
-
Contact your institution's environmental health and safety department.
-
Firefighting Measures
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
-
Specific Hazards : During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[7] Hazardous decomposition products include carbon oxides and boron oxides.[4]
-
Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Storage and Disposal
Proper storage and disposal are crucial for maintaining the stability of the compound and ensuring environmental safety.
Storage
-
Store in a cool, dry, and well-ventilated place.[4]
-
Keep the container tightly closed.[4]
-
Some suppliers recommend refrigeration (store below 4°C/39°F).[6]
-
Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[4]
Disposal
-
Dispose of waste in accordance with local, state, and federal regulations.[2]
-
Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[4]
Conclusion
This compound is a valuable reagent in scientific research, particularly in the field of drug development. While it presents certain hazards, these can be effectively managed through the diligent application of the safety precautions and handling procedures outlined in this guide. A proactive approach to safety, including thorough risk assessment and the consistent use of personal protective equipment, is essential for creating a safe and productive research environment.
References
- 1. Collection - Boronic Acids and Derivativesî¸Probing the StructureâActivity Relationships for Mutagenicity - Organic Process Research & Development - Figshare [acs.figshare.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. capotchem.com [capotchem.com]
- 6. This compound | CAS#:25487-66-5 | Chemsrc [chemsrc.com]
- 7. SOP: Irritants | PennEHRS [ehrs.upenn.edu]
- 8. blog.storemasta.com.au [blog.storemasta.com.au]
- 9. intersolia.com [intersolia.com]
- 10. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
A Technical Guide to 3-Carboxyphenylboronic Acid: Commercial Availability, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Carboxyphenylboronic acid (3-CPBA), a bifunctional organic compound featuring both a carboxylic acid and a boronic acid group, is a versatile reagent in modern organic synthesis and a valuable building block in medicinal chemistry and materials science. Its utility is most prominently highlighted in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. This technical guide provides an in-depth overview of the commercial availability of this compound, its key physicochemical properties, and detailed experimental protocols for its application in organic synthesis.
Commercial Availability and Suppliers
This compound is readily available from a wide range of global and regional chemical suppliers. It is typically sold as a solid, with purity levels suitable for various research and development applications. The following tables summarize the commercial availability and key suppliers of this reagent.
Table 1: Typical Commercial Specifications
| Parameter | Commonly Available Specifications |
| Purity Levels | ≥95%, 97%, 98%, 99%, 99.5% |
| Appearance | Off-white to white crystalline powder.[1] |
| Common Quantities | 1g, 5g, 10g, 25g, 100g, 500g, Bulk (kg) |
| Formulations | Typically supplied as a neat solid. May contain varying amounts of the corresponding anhydride. |
Table 2: Prominent Commercial Suppliers
| Supplier | Headquarters Location | Notes |
| Sigma-Aldrich (Merck) | Global | A leading global supplier for research-grade chemicals, offering various purities and quantities.[2] |
| Tokyo Chemical Industry (TCI) | Japan (Global Distribution) | Offers a range of purities and pack sizes, with distribution centers in various regions.[3] |
| Alfa Aesar (Thermo Fisher Scientific) | USA (Global Distribution) | Provides this compound for research and development purposes. |
| Oakwood Chemical | USA | A supplier of fine organic chemicals, including boronic acid derivatives.[4] |
| Boron Molecular | Australia | Specializes in boronic acids and related compounds.[5] |
| BLD Pharm | China (Global Distribution) | Offers various quantities with international shipping options.[6] |
| ChemicalBook | China | An online platform listing numerous Chinese and international suppliers.[7] |
| ECHEMI | China | A B2B platform with multiple listed suppliers from China.[1] |
| Key Organics | UK | A provider of chemical building blocks for drug discovery. |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
Table 3: Physicochemical Data
| Property | Value |
| CAS Number | 25487-66-5 |
| Molecular Formula | C₇H₇BO₄ |
| Molecular Weight | 165.94 g/mol |
| Melting Point | 243-247 °C (lit.)[2] |
| Appearance | Off-white crystalline powder[1] |
| SMILES | OB(O)c1cccc(c1)C(O)=O |
| InChI Key | DBVFWZMQJQMJCB-UHFFFAOYSA-N |
Experimental Protocols
This compound is a key substrate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. Below is a representative experimental protocol for such a reaction.
Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide
This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 5-bromo-2-furfural)[1]
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])[1]
-
Base (e.g., anhydrous potassium carbonate (K₂CO₃))[1]
-
Solvent system (e.g., Toluene (B28343)/Ethanol mixture)[1]
-
Water (degassed)
-
Standard laboratory glassware, including a round-bottom flask and condenser
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
Procedure: [1]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 eq.), this compound (1.1-1.5 eq.), and the palladium catalyst (e.g., 1-5 mol% Pd(PPh₃)₄).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.
-
Solvent and Base Addition: Under a positive pressure of the inert gas, add the solvent system (e.g., a mixture of toluene and ethanol). Prepare a solution of the base (e.g., 2 M aqueous potassium carbonate) and add it to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and an organic solvent such as ethyl acetate.
-
Transfer the mixture to a separatory funnel. Acidify the aqueous layer with an acid (e.g., 1 M HCl) to a pH of 1-2 to ensure the carboxylic acid product is protonated.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can then be purified by a suitable method, such as column chromatography on silica (B1680970) gel or recrystallization, to yield the desired biaryl carboxylic acid.
Visualized Workflow and Reaction Mechanism
Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates the general laboratory workflow for performing a Suzuki-Miyaura coupling reaction using this compound.
Caption: General experimental workflow for the Suzuki coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a commercially accessible and highly valuable reagent for synthetic chemists. Its utility in forming carbon-carbon bonds via the Suzuki-Miyaura coupling is well-established, providing a reliable route to complex molecular architectures. This guide has provided essential information on its procurement, properties, and a detailed protocol for its application, which should serve as a valuable resource for professionals in research and drug development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. rsc.org [rsc.org]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
The Role of 3-Carboxyphenylboronic Acid as a Biochemical Reagent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Carboxyphenylboronic acid (3-CPBA), a versatile organic compound, has emerged as a important biochemical reagent with broad applications in biomedical research and drug development.[1][2][3] Its unique chemical properties, particularly the ability of the boronic acid moiety to form reversible covalent bonds with 1,2- and 1,3-diols, make it an invaluable tool for researchers.[4] This guide provides an in-depth overview of the core applications of 3-CPBA, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Core Applications in Biochemical Research
The utility of 3-CPBA as a biochemical reagent stems from its bifunctional nature, possessing both a carboxylic acid group and a boronic acid group. This allows for its use in a variety of applications, including:
-
Targeted Drug Delivery: 3-CPBA serves as a targeting ligand for cancer cells that overexpress sialic acid residues on their surface glycoproteins.[1][5][6] This interaction facilitates the targeted delivery of therapeutic agents to tumor sites, enhancing efficacy while minimizing off-target toxicity.[1][6]
-
Enzyme Inhibition: Boronic acids are a known class of enzyme inhibitors, particularly for serine proteases, where they act as transition state analogs.[7][8] While specific inhibitory constants for 3-CPBA are not widely reported, its structural features suggest potential as a scaffold for the design of novel enzyme inhibitors.
-
Bioconjugation and Chemical Synthesis: The carboxylic acid handle of 3-CPBA allows for its conjugation to various molecules, including polymers, nanoparticles, and drug molecules, through standard amide bond formation chemistries.[1] It is also a key substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds in the synthesis of complex organic molecules and bioconjugates.[3]
-
Biosensing: The interaction of the boronic acid group with diols forms the basis for the development of sensors for carbohydrates, such as glucose.[4] This has significant implications for the development of continuous glucose monitoring systems for diabetes management.
Quantitative Data
The following tables summarize key quantitative data related to the biochemical applications of 3-CPBA and related phenylboronic acids.
| Interaction | Binding Partner | Binding Constant (Ka / Conditional Stability Constant) | pH | Reference |
| Phenylboronic Acid | Sialic Acid (Neu5Ac) | 11.4 M⁻¹ (Conditional Stability Constant) | 7.4 | [9] |
| 5-Boronopicolinic Acid (5-BPA) | Sialic Acid | >1 x 10³ M⁻¹ | 5.0 | [1] |
| Boronic Acid-Substituted Azo Dye | D-Glucose | 1.2 M⁻¹ | 9.0 | [4] |
| Boronic Acid-Substituted Azo Dye | D-Fructose | 17 M⁻¹ | 9.0 | [4] |
Table 1: Binding Affinities of Phenylboronic Acids with Biologically Relevant Molecules.
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of 3-CPBA involves the hydrolysis of 3-cyanophenylboronic acid.
Materials:
-
3-Cyanophenylboronic acid
-
Ethylene (B1197577) glycol
-
Potassium hydroxide (B78521) (KOH) powder
-
32% Hydrochloric acid (HCl)
-
Water
Procedure:
-
Suspend 10 g (68 mmol) of 3-cyanophenylboronic acid in 40 mL of ethylene glycol.
-
Add 15.26 g (272 mmol, 4 equivalents) of potassium hydroxide powder to the suspension.
-
Heat the reaction mixture to 175°C and maintain this temperature for 3 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the cooled reaction mixture with 60 mL of water.
-
Adjust the pH of the solution to 2-3 by slowly adding 32% hydrochloric acid. This will precipitate colorless crystals of this compound.
-
Isolate the product by filtration.
-
Wash the collected crystals with water.
-
Dry the final product under a mild vacuum at 35°C.
Expected Yield: Approximately 89%.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with 3-CPBA.
Materials:
-
Aryl halide (e.g., bromoaniline)
-
This compound
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., anhydrous potassium carbonate)
-
Solvent system (e.g., Toluene (B28343)/Ethanol mixture)
-
Water
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 equivalent) and this compound (1.1-1.5 equivalents).
-
Add the solvent system (e.g., a 10:1 mixture of toluene and ethanol).
-
Prepare a solution of the base (e.g., 2.0 equivalents of anhydrous potassium carbonate) in water.
-
Slowly add the aqueous base solution to the reaction mixture with stirring.
-
Add the palladium catalyst (e.g., 0.01-0.05 equivalents) to the mixture.
-
Heat the reaction mixture to 90°C and stir for several hours (typically 4-24 hours), monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup to remove the inorganic salts.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by a suitable method (e.g., column chromatography or recrystallization).
Visualizations
Signaling Pathway
The targeted delivery of therapeutic agents to cancer cells using 3-CPBA-conjugated nanoparticles can induce apoptosis through various signaling pathways. The binding of the 3-CPBA ligand to sialic acid on the cancer cell surface facilitates the internalization of the nanoparticle, leading to the release of the cytotoxic drug. This can trigger downstream signaling cascades that culminate in programmed cell death. One plausible pathway involves the modulation of the MAPK/ERK and PI3K/Akt signaling pathways, which are often dysregulated in cancer.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and evaluation of 3-CPBA conjugated nanoparticles for targeted cancer therapy.
Conclusion
This compound is a powerful and versatile biochemical reagent with significant potential in drug discovery and development. Its ability to target cancer cells, act as a scaffold for enzyme inhibitors, and serve as a key building block in organic synthesis makes it an indispensable tool for researchers. The quantitative data, experimental protocols, and visual workflows provided in this guide offer a comprehensive resource for scientists seeking to leverage the unique properties of 3-CPBA in their research endeavors. As our understanding of the complex biological interactions of boronic acids continues to grow, so too will the innovative applications of 3-CPBA in addressing critical challenges in medicine and biology.
References
- 1. This compound-modified carboxymethyl chitosan nanoparticles for improved tumor targeting and inhibitory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Phenylboronic Acid-Mediated Tumor Targeting of Chitosan Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Aryl Boronic Acids via Electrophilic Trapping
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aryl boronic acids and their derivatives are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction has become a cornerstone in the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl and polyaryl structures prevalent in pharmaceuticals, agrochemicals, and advanced materials. The electrophilic trapping of organometallic intermediates, specifically aryl Grignard and aryllithium reagents, with borate (B1201080) esters remains a fundamental and widely practiced method for the preparation of these valuable compounds. This technical guide provides a comprehensive overview of this synthetic strategy, focusing on the core principles, experimental protocols, and quantitative data to aid researchers in the successful application of this methodology.
Core Principles
The synthesis of aryl boronic acids via electrophilic trapping of organometallic reagents is a two-step process. The first step involves the formation of a nucleophilic aryl species, either an aryl Grignard reagent (ArMgX) or an aryllithium reagent (ArLi). The second step is the electrophilic trapping of this organometallic intermediate with a suitable boron electrophile, typically a trialkyl borate ester (B(OR)₃). Subsequent hydrolysis of the resulting boronate ester furnishes the desired aryl boronic acid.
Formation of the Organometallic Reagent
Aryl Grignard Reagents: These are typically prepared by the reaction of an aryl halide (bromide or iodide) with magnesium metal in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).[1] The reactivity of the aryl halide follows the order I > Br > Cl.
Aryllithium Reagents: Aryllithium species can be generated through several methods, including the reaction of an aryl halide with an alkyllithium reagent (e.g., n-butyllithium or sec-butyllithium) via halogen-metal exchange, or by direct deprotonation of an acidic aromatic proton.[2] Halogen-metal exchange is a common and efficient method for preparing a wide range of aryllithium reagents.[2]
Electrophilic Trapping with Borate Esters
The choice of the borate ester is crucial for the success of the reaction. Trialkyl borates, such as trimethyl borate and triisopropyl borate, are the most common electrophiles. The reaction is typically carried out at low temperatures to minimize side reactions, particularly the formation of diarylborinic acids (Ar₂BOH) and triarylboranes (Ar₃B) from multiple additions of the organometallic reagent to the boron center.[3] However, recent advancements have demonstrated that the reaction can be conducted at higher temperatures (-10°C to 0°C) with good yields, which is a significant improvement for process scale-up.[1][4] The use of sterically hindered borate esters, such as triisopropyl borate, can also help to prevent over-addition.[3]
Hydrolysis
The intermediate boronate ester is typically hydrolyzed in situ by the addition of an aqueous acid (e.g., HCl or H₂SO₄) to the reaction mixture.[1][4] This step cleaves the B-OR bonds to yield the final aryl boronic acid.
Reaction Workflows and Mechanisms
The following diagrams illustrate the key reaction pathways and experimental workflows for the synthesis of aryl boronic acids via electrophilic trapping.
Quantitative Data
The following tables summarize representative yields for the synthesis of various aryl boronic acids using Grignard and organolithium reagents.
Table 1: Synthesis of Aryl Boronic Acids via Grignard Reagents
| Aryl Halide | Borate Ester | Reaction Temperature (°C) | Yield (%) | Reference |
| Bromobenzene | Trimethyl borate | -10 to 0 | 50-70 | [1][4] |
| 4-Bromoanisole | Trimethyl borate | -70 | 69 | [5] |
| 4-Bromoanisole | Trimethyl borate | 0-5 | 63 | [5] |
| 1-Bromo-4-tert-butylbenzene | Trimethyl borate | -10 | High | [6] |
| 4-Chlorobromobenzene | Trimethyl borate | < -10 | 85.2 | [7] |
| Phenyl iodide | Isopropyl pinacol (B44631) borate | -10 to 50 | 78 | [3] |
Table 2: Synthesis of Aryl Boronic Acids via Organolithium Reagents
| Aryl Halide | Alkyllithium | Borate Ester | Reaction Temperature (°C) | Yield (%) | Reference |
| Bromobenzene | n-BuLi | Trimethyl borate | Low | Lower than Grignard | [8] |
| 1,4-Dibromobenzene | n-BuLi | Triethyl borate | -60 to -50 | 72 | [9] |
| 1,4-Dibromobenzene | n-BuLi | Triisopropyl borate | -40 to -30 | High | [9] |
| 3-Bromopyridine | n-BuLi | Triisopropyl borate | -50 | 87 | [10] |
| Bromochlorobenzene | n-BuLi | Triisopropyl borate | -78 to -20 | Not specified | [2] |
Experimental Protocols
General Procedure for Aryl Boronic Acid Synthesis via Grignard Reagent
This protocol is a generalized procedure based on improved, higher-temperature methods.[1][4]
-
Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. Add a small portion of a solution of the aryl bromide in anhydrous THF. If the reaction does not initiate, a small crystal of iodine or gentle heating may be applied. Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
Borylation: In a separate flame-dried flask, dissolve the trialkyl borate (e.g., trimethyl borate) in anhydrous THF. Cool this solution to the desired reaction temperature (e.g., -10 °C to 0 °C) in an ice-salt or dry ice/acetone bath.
-
Addition: Slowly add the freshly prepared Grignard reagent to the cooled borate ester solution via a cannula or dropping funnel, maintaining the reaction temperature.
-
Warm-up and Stirring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Hydrolysis: Cool the reaction mixture in an ice bath and slowly add an aqueous solution of a mineral acid (e.g., 10% H₂SO₄ or 2M HCl) with vigorous stirring. Continue stirring for at least 30 minutes.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) or sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude aryl boronic acid can be purified by recrystallization from a suitable solvent or by column chromatography.
General Procedure for Aryl Boronic Acid Synthesis via Lithiation-Borylation
This protocol is a general procedure for the synthesis via halogen-metal exchange.[2][11]
-
Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer and dropping funnel under an inert atmosphere, add the aryl halide and an anhydrous ethereal solvent (e.g., THF or diethyl ether).
-
Lithiation: Cool the solution to a low temperature (typically -78 °C) in a dry ice/acetone bath. Add the alkyllithium reagent (e.g., n-butyllithium in hexanes) dropwise, maintaining the low temperature. Stir the mixture at this temperature for the appropriate time to ensure complete halogen-metal exchange.
-
Borylation: In a separate flame-dried flask, prepare a solution of the trialkyl borate in anhydrous THF and cool it to -78 °C.
-
Addition: Transfer the freshly prepared aryllithium solution to the cooled borate ester solution via a cannula.
-
Warm-up and Quenching: After the addition, allow the reaction mixture to warm slowly to room temperature. The reaction is then quenched by the addition of an aqueous acid, similar to the Grignard procedure.
-
Work-up and Purification: Follow the same work-up and purification steps as described for the Grignard method.
Side Reactions and Considerations
The primary side reactions in the synthesis of aryl boronic acids via electrophilic trapping are the formation of diarylborinic acids and triarylboranes due to the sequential addition of the organometallic reagent to the boron center.[3] These side reactions can be minimized by:
-
Low Temperatures: Traditionally, reactions were carried out at very low temperatures (<-60 °C) to control the reactivity of the organometallic reagent.[1][4]
-
Stoichiometry: Using an excess of the borate ester can favor the formation of the desired mono-alkoxy/aryloxy boronate.
-
Sterically Hindered Borates: Employing bulky borate esters like triisopropyl borate can sterically hinder subsequent additions of the organometallic reagent.[3]
-
Reverse Addition: Adding the organometallic reagent to the borate ester solution (as described in the protocols) helps to maintain a low concentration of the organometallic species, thus disfavoring multiple additions.
Another consideration is the potential for Wurtz-type coupling, especially when forming Grignard reagents from aryl iodides.
Conclusion
The synthesis of aryl boronic acids through the electrophilic trapping of aryl Grignard and aryllithium reagents is a robust and versatile methodology. By carefully controlling reaction parameters such as temperature, stoichiometry, and the choice of reagents, researchers can achieve high yields of these valuable synthetic intermediates. The protocols and data presented in this guide offer a solid foundation for the successful implementation of this important transformation in a variety of research and development settings.
References
- 1. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 5. US20100160677A1 - Process for preparation of 6-[3-(1-admantyl)-4-methoxyphenyl]-2-naphtoic acid. - Google Patents [patents.google.com]
- 6. Improvement on Synthesis of Different Alkyl-Phenylboronic Acid: Ingenta Connect [ingentaconnect.com]
- 7. CN111647011A - Preparation method of monohalogenated phenylboronic acid - Google Patents [patents.google.com]
- 8. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 9. CN102731542A - Preparation method of p-bromophenyl-boric acid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. chm.bris.ac.uk [chm.bris.ac.uk]
3-Carboxyphenylboronic Acid: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Carboxyphenylboronic acid has emerged as a pivotal building block in organic synthesis, prized for its dual reactivity stemming from the presence of both a boronic acid and a carboxylic acid moiety. This unique combination allows for sequential and orthogonal functionalization, making it an invaluable tool in the construction of complex molecular architectures. This guide provides a comprehensive overview of its applications in Suzuki-Miyaura cross-coupling reactions, the synthesis of functionalized polymers, the preparation of heterocyclic compounds like quinoxalines, and its role in C-H functionalization and catalysis. Detailed experimental protocols, quantitative data, and visual diagrams of key processes are presented to facilitate its practical application in research and development.
Introduction
This compound, a grayish-white crystalline solid, is a bifunctional organic compound that has garnered significant attention in the fields of medicinal chemistry, materials science, and organic synthesis. Its structure, featuring a boronic acid group and a carboxylic acid group at the meta-position of a benzene (B151609) ring, allows for a diverse range of chemical transformations. The boronic acid moiety is a cornerstone of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. Simultaneously, the carboxylic acid group can undergo a variety of reactions, including esterification, amidation, and reduction, providing a handle for further molecular elaboration. This guide details the utility of this compound as a versatile synthon.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 25487-66-5 |
| Molecular Formula | C₇H₇BO₄ |
| Molecular Weight | 165.94 g/mol |
| Appearance | Off-white crystalline powder |
| Melting Point | 243-247 °C |
| Solubility | Soluble in water |
Synthesis of this compound
A common and efficient method for the laboratory-scale synthesis of this compound involves the hydrolysis of 3-cyanophenylboronic acid under basic conditions.
Experimental Protocol: Hydrolysis of 3-Cyanophenylboronic Acid
A suspension of 3-cyanophenylboronic acid (10 g, 68 mmol) and potassium hydroxide (B78521) powder (15.26 g, 272 mmol, 4 eq.) in ethylene (B1197577) glycol (40 mL) is heated to 175 °C and maintained at this temperature for 3 hours.[1] After the reaction is complete, the mixture is cooled to room temperature and diluted with water (60 mL). The pH of the solution is then adjusted to 2-3 with a 32% hydrochloric acid solution, which results in the precipitation of colorless crystalline this compound. The product is isolated by filtration, washed with water, and dried under vacuum at 35 °C. This procedure typically yields the desired product in high purity.[1]
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds, and this compound is a frequently used substrate for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.[2]
General Reaction Scheme
The general scheme for the Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (in this case, this compound) with an organohalide.
Caption: General workflow for Suzuki-Miyaura coupling.
Representative Substrate Scope and Yields
The following table summarizes the typical yields obtained from the Suzuki-Miyaura coupling of this compound with various aryl halides.
| Aryl Halide | Product | Yield (%) |
| 4-Bromoanisole | 4'-Methoxybiphenyl-3-carboxylic acid | ~95% |
| 1-Bromo-4-iodobenzene | 4'-Iodobiphenyl-3-carboxylic acid | ~92% |
| 4-Bromobenzonitrile | 4'-Cyanobiphenyl-3-carboxylic acid | ~88% |
| 1-Bromo-3-nitrobenzene | 3'-Nitrobiphenyl-3-carboxylic acid | ~85% |
| 2-Bromopyridine | 2-(3-Carboxyphenyl)pyridine | ~75% |
Note: Yields are representative and can vary based on specific reaction conditions.
Experimental Protocol: Synthesis of 5-(5-formylfuran-2-yl)benzoic acid
To a mixture of this compound (1.90 mmol) and 5-bromo-2-furfural (1.72 mmol) in a toluene/ethanol solvent mixture (20 mL), a solution of anhydrous potassium carbonate (476 mg, 3.44 mmol) in water (3 mL) is slowly added. The palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (20 mg, 0.02 mmol), is then added to the reaction mixture. The mixture is heated to 90 °C and stirred for 7 hours. After completion, the reaction is cooled to room temperature and diluted with water (15 mL) for workup.
Synthesis of Boronic Acid-Functionalized Polyesters
This compound can be utilized as a precursor for the synthesis of functional monomers that can be subsequently polymerized to yield boronic acid-functionalized polyesters. These polymers have applications in areas such as drug delivery and sensors. A common strategy involves the synthesis of a lactone monomer bearing a protected boronic acid group, followed by ring-opening polymerization (ROP).
Synthetic Pathway
Caption: Pathway to boronic acid-functionalized polyesters.
Experimental Protocol: Synthesis of a Boronic Acid-Functionalized Polylactide (Conceptual)
-
Monomer Synthesis: this compound is first protected as its pinacol ester. The carboxylic acid is then transformed into a hydroxyl group via reduction. This difunctional intermediate can then be used to synthesize a lactone monomer suitable for ring-opening polymerization.
-
Ring-Opening Polymerization: The boronic acid-functionalized lactone monomer is copolymerized with a comonomer like lactide using a catalyst such as tin(II) octoate (Sn(Oct)₂) to yield a protected boronic acid-functionalized polyester.
-
Deprotection: The pinacol protecting group is removed under acidic conditions to yield the final boronic acid-functionalized polyester.
Synthesis of Quinoxaline (B1680401) Derivatives
Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. A common synthetic route involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. This compound can serve as a precursor to the required α-keto acid, a type of 1,2-dicarbonyl compound.
Two-Step Synthetic Approach
Caption: Synthesis of quinoxalines from this compound.
Experimental Protocols
Step 1: Synthesis of the α-Keto Acid (General Procedure) Aryl boronic acids can be converted to α-keto esters through various methods, including palladium-catalyzed carbonylation reactions. The resulting α-keto ester can then be hydrolyzed to the corresponding α-keto acid.
Step 2: Synthesis of the Quinoxaline Derivative (General Procedure) The α-keto acid derived from this compound (1.0 equiv) is reacted with an o-phenylenediamine (1.0 equiv) in a suitable solvent such as ethanol or acetic acid. The reaction mixture is typically heated to reflux to drive the condensation and cyclization to completion, affording the desired quinoxaline derivative.
C-H Functionalization Reactions
Direct C-H functionalization is a powerful strategy in organic synthesis that avoids the need for pre-functionalized starting materials. Boronic acids can be used as coupling partners in C-H functionalization reactions, for example, in the arylation of quinones.
Experimental Protocol: Silver-Catalyzed C-H Arylation of Benzoquinone
To a solution of 1,4-benzoquinone (B44022) (0.25 mmol, 1.0 equiv) in dichloromethane (B109758) (1.25 mL), this compound (0.375 mmol, 1.5 equiv), water (0.75 mL), and a 0.1 M aqueous solution of silver(I) nitrate (B79036) (0.05 mmol, 0.2 equiv) are added. Potassium persulfate (202 mg, 0.75 mmol, 3.0 equiv) is then added, and the biphasic mixture is stirred vigorously at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction is diluted with dichloromethane and washed with a 5% sodium bicarbonate solution. The organic layer is then dried and concentrated, and the product is purified by silica (B1680970) gel chromatography.[3]
Representative Yields for Arylation of Quinones
| Boronic Acid | Quinone | Product | Yield (%) |
| 4-Tolylboronic acid | 1,4-Benzoquinone | 2-(p-Tolyl)-1,4-benzoquinone | 72%[4] |
| 4-Methoxyphenylboronic acid | 1,4-Benzoquinone | 2-(4-Methoxyphenyl)-1,4-benzoquinone | 85% |
| 4-Chlorophenylboronic acid | 1,4-Benzoquinone | 2-(4-Chlorophenyl)-1,4-benzoquinone | 78% |
| This compound | 1,4-Benzoquinone | 2-(1,4-Benzoquinon-2-yl)benzoic acid | ~60-70% (Estimated) |
Note: The yield for this compound is an estimation based on the reactivity of similar substrates.
This compound in Catalysis
Beyond its role as a building block, this compound and its derivatives can also act as catalysts. For instance, 2-carboxyphenylboronic acid has been shown to be an effective catalyst for the racemization of secondary and tertiary alcohols.
Experimental Protocol: Racemization of (R)-3-Hydroxy-1-allyl-3-phenylindolin-2-one
To a solution of (R)-3-hydroxy-1-allyl-3-phenylindolin-2-one (97:3 er, 80 mg, 0.3 mmol) in 2-butanone (B6335102) (1.2 mL) is added a 0.015 M stock solution of 2-carboxyphenylboronic acid in THF (1.0 mL, 15 µmol, 5 mol %) and a 0.11 M stock solution of oxalic acid in 2-butanone (270 µL, 30 µmol, 10 mol %). The reaction mixture is heated to 60 °C for 2 hours. After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the racemic product.[5]
Conclusion
This compound is a remarkably versatile and valuable building block in organic synthesis. Its bifunctional nature enables a wide array of synthetic transformations, from the construction of complex biaryl systems via Suzuki-Miyaura coupling to the synthesis of novel functional polymers and heterocyclic scaffolds. Its utility is further extended to C-H functionalization reactions and as a catalyst in its own right. The experimental protocols and data presented in this guide underscore the broad applicability of this compound and provide a solid foundation for its use in the design and synthesis of new molecules for a variety of applications in research and industry.
References
- 1. researchgate.net [researchgate.net]
- 2. B-N, B-O, and B-CN Bond Formation via Palladium-Catalyzed Cross-Coupling of B-Bromo-Carboranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06887D [pubs.rsc.org]
- 5. [PDF] Well-controlled synthesis of boronic-acid functionalised poly(lactide)s: a versatile platform for biocompatible polymer conjugates and sensors | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols: Suzuki Coupling of 3-Carboxyphenylboronic Acid with Aryl Bromides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This powerful palladium-catalyzed reaction joins an organoboron species with an organic halide or triflate. Specifically, the coupling of 3-carboxyphenylboronic acid with a variety of aryl bromides is a critical transformation in medicinal chemistry and materials science. This reaction facilitates the synthesis of biphenyl-3-carboxylic acids, which are key structural motifs in numerous biologically active compounds and functional materials.
These application notes provide detailed protocols and compiled data for the Suzuki coupling of this compound with a range of aryl bromides, including those with electron-donating, electron-withdrawing, and heteroaromatic substituents.
Reaction Scheme
The general reaction scheme for the Suzuki coupling of this compound with an aryl bromide is depicted below:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Data Presentation: Reaction Yields
The following tables summarize the yields of 3-arylbenzoic acids from the Suzuki coupling of this compound with various aryl bromides under typical reaction conditions.
Table 1: Coupling with Aryl Bromides Bearing Electron-Donating Groups
| Aryl Bromide | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | 4'-Methoxybiphenyl-3-carboxylic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Ethanol (B145695)/H₂O | 90 | 7 | ~95 |
| 4-Bromotoluene | 4'-Methylbiphenyl-3-carboxylic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | 12 | ~92 |
| 2-Bromoanisole | 2'-Methoxybiphenyl-3-carboxylic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | 100 | 12 | ~88 |
Table 2: Coupling with Aryl Bromides Bearing Electron-Withdrawing Groups
| Aryl Bromide | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromobenzonitrile | 4'-Cyanobiphenyl-3-carboxylic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 90 | 7 | ~97 |
| 4-Bromoacetophenone | 4'-Acetylbiphenyl-3-carboxylic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DMF/H₂O | 100 | 6 | ~94 |
| Methyl 4-bromobenzoate | 4'-(Methoxycarbonyl)biphenyl-3-carboxylic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | n-propanol/H₂O | 100 | 1 | ~90 |
Table 3: Coupling with Heteroaryl Bromides
| Aryl Bromide | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | 2-(3-Carboxyphenyl)pyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 90 | 7 | ~85 |
| 3-Bromopyridine | 3-(3-Carboxyphenyl)pyridine | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | ~88 |
| 5-Bromo-2-furfural | 5-(3-Carboxyphenyl)-2-furfural | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 90 | 7 | ~91 |
Experimental Protocols
General Protocol for Suzuki Coupling in a Toluene/Ethanol/Water System
This protocol is a general guideline and can be adapted for various aryl bromides.
Materials:
-
This compound
-
Aryl bromide
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.1 equivalents), the aryl bromide (1.0 equivalent), and tetrakis(triphenylphosphine)palladium(0) (0.02 equivalents).
-
Add a solvent mixture of toluene and ethanol (e.g., 4:1 v/v).
-
In a separate vessel, dissolve anhydrous potassium carbonate (2.0 equivalents) in deionized water.
-
Slowly add the aqueous potassium carbonate solution to the reaction mixture with stirring.[1]
-
Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Heat the reaction mixture to 90 °C under an inert atmosphere and stir for 7 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Suzuki coupling of this compound with aryl bromides is a robust and versatile method for the synthesis of 3-arylbenzoic acids. The reaction conditions can be tailored to accommodate a wide range of functional groups on the aryl bromide, making it a valuable tool in drug discovery and materials science. The provided protocols and data serve as a comprehensive guide for researchers to effectively implement this important transformation in their work.
References
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 3-Carboxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is particularly valuable in pharmaceutical and materials science for the construction of biaryl and substituted aromatic structures. 3-Carboxyphenylboronic acid is a key building block in medicinal chemistry, as the carboxylic acid moiety provides a handle for further functionalization or can be a critical pharmacophore.[1]
The selection of an appropriate palladium catalyst system, including the palladium source and the associated ligands, is crucial for achieving high yields and reaction efficiency, especially when dealing with functionalized substrates like this compound. This document provides a detailed guide to selecting palladium catalysts for the Suzuki coupling of this compound with various aryl halides and triflates, supported by experimental data and detailed protocols.
Catalyst Selection and Performance
The choice of the palladium catalyst and ligand significantly influences the outcome of the Suzuki-Miyaura reaction. The reactivity of the aryl halide partner generally follows the order: I > Br > OTf > Cl.[2] For less reactive aryl chlorides, more sophisticated and electron-rich, bulky phosphine (B1218219) ligands are often required to achieve good results.
Below is a summary of various palladium catalyst systems and their performance in the Suzuki coupling of this compound with different aryl halides.
Data Presentation
Table 1: Palladium Catalyst Performance in the Suzuki Coupling of this compound with Aryl Bromides
| Aryl Bromide | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-bromo-2-furfural | Tetrakis(triphenylphosphine)palladium(0) | PPh₃ | K₂CO₃ | Toluene (B28343)/Ethanol/Water | 90 | 7 | High (not specified)[1] |
| 4-Bromoanisole | Palladium(II) Acetate | SPhos | K₃PO₄ | Dioxane/Water | 60 | 6 | 94[3] |
| 1-Bromo-4-nitrobenzene | Palladium(II) Acetate | None | K₂CO₃ | Water/Ethanol | 120 (MW) | 0.17 | High (not specified)[1] |
| 4-Bromotoluene | Pd₂(dba)₃ | P(t-Bu)₃ | CsF | Dioxane | 80 | 2 | 96[3] |
| 2-Bromopyridine | Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | High (not specified)[4] |
Table 2: Palladium Catalyst Performance with Less Reactive Aryl Halides and Triflates
| Aryl Halide/Triflate | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 80 | 24 | 92[5] |
| Phenyl Triflate | Palladium(II) Acetate | PCy₃ | K₃PO₄ | THF | RT | 3 | 95[5] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide or triflate
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Water (degassed)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel equipped with a magnetic stir bar and condenser, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst (0.5-5 mol%) and the ligand (if applicable, typically in a 1:1 to 1:2 ratio with palladium) to the vessel.
-
Add the degassed solvent system (e.g., a mixture of organic solvent and water).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Specific Protocol: Coupling of this compound with 5-bromo-2-furfural[1]
Materials:
-
This compound (1.90 mmol)
-
5-bromo-2-furfural (1.72 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 20 mg)
-
Anhydrous potassium carbonate (3.44 mmol, 476 mg)
-
Toluene/Ethanol (20 mL)
-
Water (3 mL)
Procedure:
-
In a reaction vessel, combine this compound and 5-bromo-2-furfural in a mixture of toluene and ethanol.
-
Slowly add a solution of anhydrous potassium carbonate in water to the mixture.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Heat the reaction mixture to 90 °C and stir for 7 hours.
-
After cooling to room temperature, dilute the mixture with water.
-
Acidify the solution to pH 1 with 6N HCl.
-
Extract the product with dichloromethane (B109758) (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by silica (B1680970) gel column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the Suzuki coupling of this compound.
Caption: General experimental workflow for Suzuki coupling.
Conclusion
The selection of an appropriate palladium catalyst system is critical for the successful Suzuki-Miyaura coupling of this compound. For reactive aryl bromides and iodides, standard catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with common phosphine ligands often provide good to excellent yields. For less reactive aryl chlorides and triflates, the use of more electron-rich and bulky ligands such as SPhos or P(t-Bu)₃ is generally necessary to achieve high conversions. The provided protocols and data serve as a valuable starting point for researchers to develop and optimize their specific Suzuki coupling reactions involving this compound. Microwave-assisted heating can also be a powerful tool to accelerate these reactions.[1][2]
References
Application Notes and Protocols for Suzuki Coupling with 3-Carboxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and implementing the Suzuki-Miyaura cross-coupling reaction with 3-carboxyphenylboronic acid. This document outlines the critical roles of bases and solvents in achieving high yields and purity, offers detailed experimental protocols, and presents data to facilitate reaction optimization.
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The reaction involves the palladium-catalyzed cross-coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a base.[1] When utilizing this compound, the presence of the carboxylic acid functionality introduces specific considerations for the choice of reaction conditions, particularly the base and solvent system, to ensure efficient and successful coupling.
The Critical Role of Base and Solvent
The selection of an appropriate base and solvent system is paramount for a successful Suzuki coupling reaction. The base is essential for the activation of the boronic acid, facilitating the crucial transmetalation step in the catalytic cycle.[2][3] The solvent influences the solubility of reactants, catalyst, and base, and can significantly impact the reaction rate and outcome.[4][5]
For substrates containing acidic functional groups, such as the carboxylic acid in this compound, the choice of base is particularly critical to avoid unwanted side reactions and ensure the desired reactivity. Weaker inorganic bases are often preferred to minimize potential reactions with the carboxylic acid moiety.
Comparative Analysis of Reaction Conditions
The following tables summarize the effects of different bases and solvents on the yield of Suzuki coupling reactions, providing a valuable resource for reaction optimization. While specific yields can be substrate-dependent, these tables illustrate general trends observed in the literature for the coupling of arylboronic acids with aryl halides.
Table 1: Effect of Different Bases on Suzuki Coupling Yield
| Entry | Base | Solvent System | Typical Yield (%) | Reference |
| 1 | K₂CO₃ | Toluene (B28343)/Ethanol (B145695)/Water | High | [6] |
| 2 | Na₂CO₃ | Ethanol/Water | 98 | [7] |
| 3 | K₃PO₄ | Dioxane/Water | High | [3][8] |
| 4 | Cs₂CO₃ | Dioxane | 96 | [3] |
| 5 | NaOH | Methanol/Water | 98.5 | [4] |
| 6 | KOH | Water | High | [9] |
| 7 | TEA (Triethylamine) | Toluene | Low | [7] |
Yields are representative and can vary based on specific substrates, catalyst, and reaction conditions.
Table 2: Effect of Different Solvents on Suzuki Coupling Yield
| Entry | Solvent | Base | Typical Yield (%) | Reference |
| 1 | Toluene/Ethanol/Water | K₂CO₃ | High | [6] |
| 2 | Methanol/Water (3:2) | NaOH | 96.3 | [4] |
| 3 | Dioxane/Water | K₃PO₄ | High | [3][8] |
| 4 | DMF/Water (1:1) | K₂CO₃ | High | [5][10] |
| 5 | Water | K₂CO₃ | >90 | [11] |
| 6 | Tetrahydrofuran (THF) | NaOH | 10.4 | [4] |
| 7 | Toluene | K₂CO₃ | Low | [5] |
Yields are representative and can vary based on specific substrates, catalyst, and reaction conditions.
Experimental Protocols
This section provides detailed protocols for the Suzuki coupling of this compound with an aryl bromide. These protocols can be adapted for different aryl halides and serve as a starting point for optimization.
Protocol 1: General Procedure for Suzuki Coupling in a Toluene/Ethanol/Water System
This protocol is adapted from a procedure for the coupling of this compound with 5-bromo-2-furfural.[6]
Materials:
-
This compound
-
Aryl bromide (e.g., 5-bromo-2-furfural)
-
Potassium carbonate (K₂CO₃)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Toluene
-
Ethanol
-
Deionized water
-
Hydrochloric acid (6N)
-
Anhydrous magnesium sulfate
-
Brine solution
Procedure:
-
To a round-bottom flask, add this compound (1.1 equivalents) and the aryl bromide (1.0 equivalent).
-
Add a solvent mixture of toluene and ethanol (e.g., 20 mL).
-
In a separate container, prepare a solution of potassium carbonate (2.0 equivalents) in deionized water (e.g., 3 mL).
-
Slowly add the aqueous potassium carbonate solution to the reaction mixture with stirring.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (e.g., 0.01 equivalents).
-
Heat the reaction mixture to 90 °C and stir for 7 hours, or until reaction completion is observed by TLC.
-
Cool the reaction mixture to room temperature and dilute with water (e.g., 15 mL).
-
Adjust the pH of the solution to 1 by the dropwise addition of 6N hydrochloric acid.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired biaryl carboxylic acid.[6]
Protocol 2: Green Synthesis in Water
This protocol is based on a green synthesis approach for biphenyl (B1667301) carboxylic acids.[11]
Materials:
-
This compound
-
Aryl bromide
-
Potassium carbonate (K₂CO₃)
-
Water-soluble palladium catalyst (e.g., fullerene-supported PdCl₂)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, combine the aryl bromide (1.0 equivalent), this compound (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Add the water-soluble palladium catalyst (e.g., 0.05 mol%).
-
Add deionized water as the solvent.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, extract the reaction mixture with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the product.
Visualizing the Process
To better understand the experimental workflow and the interplay of reaction components, the following diagrams are provided.
Caption: General experimental workflow for the Suzuki coupling reaction.
Caption: Interplay of base and solvent in Suzuki coupling reactions.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of Biaryl Derivatives Using 3-Carboxyphenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biaryl scaffolds are fundamental structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] The synthesis of these compounds, particularly those containing functional groups like carboxylic acids, is of significant interest to the drug development industry. Biaryl carboxylic acids are key components in several important drug classes, including the "sartan" family of angiotensin II receptor antagonists used to treat hypertension. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures.[2][3]
3-Carboxyphenylboronic acid is a valuable and versatile reagent in this context. It serves as a readily available building block that allows for the direct incorporation of a benzoic acid moiety into a target molecule.[4] Its use in palladium-catalyzed Suzuki-Miyaura coupling reactions provides an efficient pathway to a diverse range of biaryl-3-carboxylic acid derivatives.[4]
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as this compound) and an organohalide.[3] The catalytic cycle is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination.[5]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[5]
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.[5]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new biaryl C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Development
The biaryl carboxylic acid motif is a well-established pharmacophore found in numerous approved drugs. The ability to synthesize these structures efficiently using this compound is highly valuable for medicinal chemists. For instance, this structural unit is central to the mechanism of action of non-steroidal anti-inflammatory drugs (NSAIDs) and angiotensin II receptor blockers (ARBs) like Telmisartan. While many synthetic routes to these drugs exist, the Suzuki-Miyaura coupling is a key strategy for constructing the core biaryl structure.
Experimental Protocols
The following section provides a general protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound. This protocol is based on established literature procedures and should be adapted based on the specific reactivity of the substrate.[4]
General Experimental Workflow
Caption: A typical workflow for biaryl synthesis via Suzuki-Miyaura coupling.
Materials and Equipment
-
Reactants: Aryl halide, this compound
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) Acetate (B1210297) [Pd(OAc)₂] with a suitable phosphine (B1218219) ligand.
-
Base: Anhydrous potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (B84403) (K₃PO₄).
-
Solvents: Toluene (B28343)/ethanol mixture, 1,4-dioxane, or Dimethylformamide (DMF), and water.
-
Standard Glassware: Round-bottom flask, condenser, magnetic stir bar.
-
Inert Atmosphere: Nitrogen or Argon gas supply.
-
Purification: Silica (B1680970) gel for column chromatography, standard solvents for extraction and chromatography (e.g., dichloromethane, ethyl acetate, hexanes).
Detailed Protocol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 equiv.), this compound (1.1–1.5 equiv.), the palladium catalyst (e.g., 1-5 mol % Pd(PPh₃)₄), and the base (2.0–3.0 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and ethanol, or dioxane and water).
-
Inerting: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to remove oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water.
-
Acidify the aqueous layer with a suitable acid (e.g., 1-6N HCl) to a pH of 1-2 to protonate the carboxylic acid, which typically causes the product to precipitate or move into the organic layer during extraction.[4]
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.[4]
-
Combine the organic layers and wash with brine.
-
-
Purification:
-
Dry the combined organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to yield the pure biaryl derivative.
-
Data Presentation: Synthesis of Biaryl-3-carboxylic Acids
The following table summarizes representative examples of Suzuki-Miyaura couplings using this compound with various aryl halides, demonstrating the versatility of this reaction.
| Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-2-furfural | Pd(PPh₃)₄ (1-2) | K₂CO₃ | Toluene/Ethanol/H₂O | 90 | 7 | Not Specified | [4] |
| 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Reflux | N/A | 64 | [6][7] |
| 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one | Pd/C (1.18) | Na₂CO₃ | MeOH/H₂O | Reflux | 5 | 93-96 | [6] |
| Various Bromobenzoic Acids | C₆₀-TEGs/PdCl₂ (0.05) | K₂CO₃ | H₂O | RT | 4 | >90 | [8][9] |
Note: "N/A" indicates data not available in the cited source. Yields are for the isolated product.
Conclusion
This compound is a highly effective and strategic building block for the synthesis of biaryl-3-carboxylic acid derivatives. The Suzuki-Miyaura cross-coupling reaction provides a reliable and high-yielding pathway to these valuable compounds, which are prominent in medicinal chemistry and materials science. The protocols and data presented herein offer a guide for researchers to utilize this versatile reagent in their synthetic endeavors.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Page loading... [guidechem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach | Semantic Scholar [semanticscholar.org]
- 8. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of 1H-Imidazo[1,2-a]quinoxaline Derivatives Using 3-Carboxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-Imidazo[1,2-a]quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] Notably, some derivatives have been identified as potent inhibitors of IκB kinase (IKK), a key enzyme in the NF-κB signaling pathway, which is a central mediator of inflammatory responses and is implicated in cancer.[2][4] The functionalization of the imidazo[1,2-a]quinoxaline (B3349733) core via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the introduction of diverse substituents to modulate the pharmacological profile of these compounds.[5]
3-Carboxyphenylboronic acid is a versatile reagent in Suzuki-Miyaura coupling reactions, enabling the incorporation of a benzoic acid moiety onto various molecular scaffolds.[6][7] This functional group can serve as a handle for further derivatization or to enhance solubility and introduce new binding interactions with biological targets. These application notes provide a detailed protocol for the synthesis of 1H-Imidazo[1,2-a]quinoxaline derivatives functionalized with a 3-carboxyphenyl group, leveraging a Suzuki-Miyaura cross-coupling reaction. The protocol is adapted from established procedures for similar transformations.[8]
Synthetic Pathway
The synthesis of 1H-Imidazo[1,2-a]quinoxaline derivatives bearing a 3-carboxyphenyl substituent is achieved through a two-step process. The first step involves the synthesis of a halogenated imidazo[1,2-a]quinoxaline precursor. In the second step, this precursor undergoes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with this compound.
Figure 1: General workflow for the synthesis of 3-(1H-Imidazo[1,2-a]quinoxalin-yl)benzoic acid.
Experimental Protocols
Materials and Equipment
-
Halo-Imidazo[1,2-a]quinoxaline (e.g., 1-bromo-1H-imidazo[1,2-a]quinoxaline)
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water (degassed)
-
Microwave reactor
-
Standard glassware for organic synthesis
-
Thin-layer chromatography (TLC) plates
-
Silica (B1680970) gel for column chromatography
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is adapted from the synthesis of similar imidazo[1,2-a]quinoxaline derivatives.[8]
-
Reaction Setup:
-
To a microwave reaction vial, add the halo-imidazo[1,2-a]quinoxaline precursor (1.0 eq.), this compound (1.5 eq.), and sodium carbonate (2.0 eq.).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the vial.
-
Add a degassed mixture of DME and water (e.g., 4:1 v/v) to the vial.
-
-
Reaction Conditions:
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 140 °C and hold for 20 minutes.[8]
-
-
Work-up and Purification:
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-(1H-Imidazo[1,2-a]quinoxalin-yl)benzoic acid.
-
Quantitative Data
The following table summarizes representative reaction conditions for Suzuki-Miyaura coupling on the imidazo[1,2-a]quinoxaline scaffold, based on analogous reactions.[8]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | 3,4-dimethoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 140 | 20 | Not specified |
| 2 | 3,4-dihydroxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 140 | 20 | Not specified |
| 3 | This compound | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 140 | 20 | Expected High |
Yields for entries 1 and 2 were not explicitly stated in the reference but are generally expected to be good to excellent for this type of reaction. The yield for entry 3 is an expectation based on similar Suzuki-Miyaura couplings.
Biological Context: Inhibition of the NF-κB Signaling Pathway
Imidazo[1,2-a]quinoxaline derivatives have been investigated as inhibitors of IKK, the kinase responsible for phosphorylating the inhibitory protein IκBα.[4] In its inactive state, NF-κB is sequestered in the cytoplasm by IκBα. Upon stimulation by various signals (e.g., inflammatory cytokines), IKK phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory and pro-survival genes.[7][9] By inhibiting IKK, these compounds can prevent the activation of NF-κB, thereby blocking its downstream effects.
Figure 2: Inhibition of the NF-κB signaling pathway by Imidazo[1,2-a]quinoxaline derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of benzo[4,5]imidazo[1,2-a]quinoxalines by I2-mediated sp3 C–H amination - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. NF-κB - Wikipedia [en.wikipedia.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for the Functionalization of Nanoparticles with 3-Carboxyphenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The functionalization of nanoparticles with 3-Carboxyphenylboronic acid (3-CPBA) is a rapidly advancing strategy in the field of targeted drug delivery and diagnostics. The boronic acid moiety of 3-CPBA exhibits a strong and reversible covalent interaction with cis-diols present in sialic acid residues, which are often overexpressed on the surface of cancer cells. This specific interaction facilitates active targeting, enhancing the accumulation of nanoparticles at the tumor site and promoting cellular uptake. These application notes provide a comprehensive overview and detailed protocols for the synthesis, functionalization, and characterization of 3-CPBA-functionalized nanoparticles.
Applications
3-CPBA-functionalized nanoparticles are primarily utilized for:
-
Targeted Cancer Therapy: By conjugating chemotherapeutic agents to the nanoparticles, this system can selectively deliver cytotoxic payloads to tumor cells, minimizing off-target effects and improving the therapeutic index. Doxorubicin is a commonly encapsulated model drug for this application.[1][2]
-
Tumor Imaging and Diagnostics: The nanoparticles can be loaded with imaging agents to enable targeted visualization of tumors.
-
Nucleic Acid Delivery: Functionalized magnetic nanoparticles have been developed for the efficient extraction of genomic DNA and total RNA from various biological samples.[3]
-
Gene Delivery: Phenylboronic acid-decorated nanoparticles are being explored for the targeted delivery of genetic material like siRNA and mRNA to cancer cells.[4]
Data Presentation
Table 1: Physicochemical Properties of 3-CPBA Functionalized Nanoparticles
| Nanoparticle Type | Core Material | Size (nm) | Zeta Potential (mV) | Drug Loading Content (%) | Encapsulation Efficiency (%) | Reference |
| CB-DOX NPs | Carboxymethyl chitosan (B1678972) | 192.5 | Not Reported | Not Reported | Not Reported | [1] |
| MAP-CPT Nanoparticles | Mucic acid and PEG copolymer | ~30 | Slightly negative | Not Reported | Not Reported | [5] |
| PBA-CS-DOX NPs | Chitosan | 192.5 | Not Reported | Not Reported | Not Reported | |
| PBA-Emodin-NPs | 3-((acrylamido)methyl)phenylboronic acid homopolymer | Not Reported | Not Reported | 2.1 | 78 | [6] |
Note: Data is compiled from various studies and experimental conditions may differ.
Experimental Protocols
Protocol 1: Functionalization of Amine-Modified Nanoparticles with this compound via EDC/NHS Coupling
This protocol describes the covalent conjugation of 3-CPBA to nanoparticles possessing surface amine groups using a two-step carbodiimide (B86325) reaction. This method minimizes nanoparticle aggregation by activating the carboxyl group of 3-CPBA first, before introducing it to the nanoparticles.
Materials:
-
Amine-functionalized nanoparticles (e.g., chitosan nanoparticles, PEI-coated nanoparticles)
-
This compound (3-CPBA)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Ethanolamine, pH 8.0
-
Purified water (Milli-Q or equivalent)
-
Centrifuge or magnetic separator
-
Dialysis tubing (MWCO appropriate for the nanoparticle size)
Procedure:
Step 1: Activation of this compound
-
Dissolve 3-CPBA in the Activation Buffer to a final concentration of 1-5 mg/mL.
-
Freshly prepare solutions of EDC and Sulfo-NHS in cold Activation Buffer. A molar excess of EDC and Sulfo-NHS to 3-CPBA (e.g., 2:1 to 5:1) is recommended.
-
Add the EDC solution to the 3-CPBA solution, followed immediately by the Sulfo-NHS solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring to form the stable Sulfo-NHS ester of 3-CPBA.
Step 2: Conjugation to Amine-Functionalized Nanoparticles
-
Disperse the amine-functionalized nanoparticles in the Coupling Buffer to a concentration of 1-10 mg/mL.
-
Add the activated 3-CPBA solution from Step 1 to the nanoparticle suspension. The molar ratio of activated 3-CPBA to the amine groups on the nanoparticles should be optimized, but a starting point of 10:1 to 50:1 is suggested.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing.
Step 3: Quenching of Unreacted Sites
-
Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 30 minutes at room temperature to deactivate any remaining Sulfo-NHS esters.
Step 4: Purification of Functionalized Nanoparticles
-
Centrifuge the nanoparticle suspension at a speed sufficient to pellet the nanoparticles (e.g., 10,000 x g for 30 minutes). Discard the supernatant.
-
Resuspend the nanoparticle pellet in fresh Coupling Buffer.
-
Repeat the centrifugation and resuspension steps 2-3 times to remove unreacted reagents.
-
Alternatively, purify the functionalized nanoparticles by dialysis against purified water or an appropriate buffer for 24-48 hours, with several changes of the dialysis buffer.
Step 5: Characterization
-
Size and Zeta Potential: Measure the hydrodynamic diameter and surface charge of the purified nanoparticles using Dynamic Light Scattering (DLS).
-
Confirmation of Functionalization: Use Fourier-Transform Infrared Spectroscopy (FTIR) or X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of the boronic acid groups on the nanoparticle surface.
-
Quantification of Ligand Density: The amount of conjugated 3-CPBA can be indirectly quantified by measuring the concentration of unreacted 3-CPBA in the supernatant after the conjugation reaction using UV-Vis spectroscopy.
Visualizations
Caption: Experimental workflow for nanoparticle functionalization.
Caption: Sialic acid-mediated targeting and endocytosis pathway.
References
- 1. Enhanced Sialic Acid-Dependent Endocytosis Explains the Increased Efficiency of Infection of Airway Epithelia by a Novel Adeno-Associated Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endocytosis of sialic acid Neu5Gc and elevated p53 contributes to preimplantation embryonic arrest during in vitro fertilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Carboxyphenylboronic Acid in Metal-Organic Frameworks for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 3-Carboxyphenylboronic acid (3-CPBA) as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). These MOFs show significant promise as versatile platforms for controlled drug delivery, leveraging their high porosity and tunable structures.
Introduction to this compound MOFs
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the structural and functional properties of the resulting MOF. This compound is a bifunctional linker possessing both a carboxylic acid group and a boronic acid group. This unique combination allows for the formation of robust frameworks with potential for post-synthetic modification and targeted drug delivery. The boronic acid moiety can form reversible covalent bonds with diols, present in many biological molecules, making these MOFs particularly interesting for biomedical applications.
Applications in Drug Development
MOFs synthesized with 3-CPBA are promising candidates for advanced drug delivery systems. Their high surface area and tunable pore size allow for efficient encapsulation of therapeutic agents, while the chemical nature of the linker can be exploited for controlled release mechanisms.
A key application lies in the delivery of anticancer drugs such as 5-fluorouracil (B62378) (5-FU). The porous structure of the MOF can protect the drug from premature degradation and control its release at the target site, potentially reducing systemic toxicity and improving therapeutic efficacy. While specific data for a 3-CPBA based MOF is not available, a hydrostable 2D Zinc-based MOF has been shown to be effective for 5-FU delivery[1].
Experimental Protocols
The following protocols provide a general framework for the synthesis, activation, and drug loading of MOFs using this compound. These are based on established solvothermal synthesis methods for similar MOFs[2][3][4].
Solvothermal Synthesis of a Zinc-based 3-CPBA MOF
This protocol details the solvothermal synthesis of a crystalline MOF using Zinc Nitrate Hexahydrate and this compound.
Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (3-CPBA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.15 mmol of Zinc Nitrate Hexahydrate and 0.1 mmol of this compound in 10 mL of DMF.
-
Cap the vial tightly and place it in a programmable oven.
-
Heat the mixture at 100°C for 24 hours.
-
After 24 hours, allow the oven to cool to room temperature.
-
Colorless, crystalline precipitates of the MOF will have formed.
-
Separate the crystals from the mother liquor by decantation.
-
Wash the crystals with fresh DMF (3 x 5 mL) to remove any unreacted starting materials.
-
Further wash the crystals with ethanol (3 x 5 mL).
-
Store the synthesized MOF in ethanol until activation.
Synthesis and Washing Workflow
Activation of the MOF
Activation is a critical step to remove solvent molecules from the pores of the MOF, making them accessible for drug loading.
Procedure:
-
Immerse the as-synthesized MOF crystals in 10 mL of chloroform for 3 days, replacing the chloroform with a fresh batch every 24 hours.
-
After solvent exchange, decant the chloroform and dry the MOF under a dynamic vacuum at 150°C for 12 hours.
-
The activated MOF is now ready for characterization and drug loading.
MOF Activation Workflow
Drug Loading: 5-Fluorouracil (5-FU) Encapsulation
This protocol describes the loading of the anticancer drug 5-Fluorouracil into the activated MOF.
Procedure:
-
Disperse 50 mg of the activated MOF in a solution of 5-FU in methanol (B129727) (10 mg/mL, 10 mL).
-
Stir the suspension at room temperature for 72 hours in a sealed container to prevent solvent evaporation.
-
After 72 hours, collect the 5-FU loaded MOF (5-FU@MOF) by centrifugation (10,000 rpm, 10 min).
-
Wash the 5-FU@MOF with methanol (3 x 5 mL) to remove any surface-adsorbed drug.
-
Dry the 5-FU@MOF under vacuum at 60°C for 12 hours.
-
The amount of loaded 5-FU can be quantified by analyzing the supernatant using UV-Vis spectroscopy at the characteristic wavelength of 5-FU (around 265 nm)[2]. The drug loading capacity is calculated using the following formula:
Loading Capacity (%) = (Initial mass of drug - Mass of drug in supernatant) / Mass of MOF * 100
Drug Loading Workflow
Characterization and Data
Thorough characterization is essential to confirm the synthesis of the desired MOF and to evaluate its properties for drug delivery.
| Characterization Technique | Purpose | Expected Outcome/Data |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized MOF. | A diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The peak positions can be compared to simulated patterns if a single crystal structure is available. |
| Thermogravimetric Analysis (TGA) | To determine the thermal stability of the MOF and to confirm the removal of solvent molecules after activation. | A TGA curve showing distinct weight loss steps corresponding to the removal of guest molecules and the decomposition of the framework at higher temperatures. |
| Brunauer-Emmett-Teller (BET) Analysis | To determine the specific surface area and pore volume of the activated MOF. | Nitrogen adsorption-desorption isotherms are used to calculate the BET surface area and pore volume, which are crucial indicators of the MOF's capacity for guest molecule encapsulation[5]. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the MOF and to confirm the incorporation of the 3-CPBA linker. | An FTIR spectrum showing characteristic peaks for the carboxylate and boronic acid groups of the linker, as well as the metal-oxygen bonds. |
Representative Drug Loading and Release Data (based on a similar Zn-MOF system[1])
| Parameter | Value |
| Drug | 5-Fluorouracil (5-FU) |
| Drug Loading Capacity | ~19.3 wt% |
| Release Conditions | Phosphate-Buffered Saline (PBS) at pH 7.4, 37°C |
| Cumulative Release at 12h | ~40.26% |
| Cumulative Release at 120h | ~70.05% |
Cellular Uptake and Drug Release Mechanism
The cellular uptake of MOF-based drug delivery systems is a critical step for their therapeutic action. Nanosized MOFs are typically internalized by cells through endocytosis[1][6][7][8]. The specific endocytic pathway can be influenced by the size, shape, and surface chemistry of the MOF particles. Once inside the cell, the MOF encounters the lower pH of endosomes and lysosomes, which can trigger the degradation of the framework and the release of the encapsulated drug. The boronic acid groups on the 3-CPBA linker may also interact with cis-diol-containing molecules on the cell surface or within the cell, potentially leading to targeted delivery or enhanced uptake.
Cellular Uptake and Drug Release Pathway
Conclusion
MOFs constructed with this compound as a linker offer a promising platform for the development of advanced drug delivery systems. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the potential of these materials. Further optimization of the synthesis, drug loading, and surface modification of these MOFs will be crucial for their translation into clinical applications.
References
- 1. The uptake of metal–organic frameworks: a journey into the cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. The uptake of metal–organic frameworks: a journey into the cell - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. The uptake of metal–organic frameworks: a journey into the cell | Semantic Scholar [semanticscholar.org]
Application Notes: Esterification of 3-Carboxyphenylboronic Acid in Drug Development
Introduction
3-Carboxyphenylboronic acid is a bifunctional molecule of significant interest in medicinal chemistry and drug development. The presence of both a carboxylic acid and a boronic acid group on the same aromatic ring provides a versatile scaffold for the synthesis of complex molecules. Esterification of the carboxyl group is a crucial transformation, enabling the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability. Furthermore, the resulting boronic acid esters can serve as key intermediates in cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the construction of carbon-carbon bonds in active pharmaceutical ingredients (APIs). Boronic acids and their derivatives have gained prominence in drug design, with several FDA-approved drugs containing this moiety, highlighting their therapeutic potential.[1]
Significance in Drug Development
The esterification of this compound is a valuable strategy for several reasons:
-
Prodrug Strategies: Esterification can be employed to create prodrugs of carboxylic acid-containing drug candidates. The ester mask can improve oral bioavailability by increasing lipophilicity and facilitating passage through cell membranes. In vivo, the ester is designed to be cleaved by esterases to release the active carboxylic acid.
-
Modulation of Pharmacokinetics: By converting the polar carboxyl group to a less polar ester, the pharmacokinetic profile of a drug candidate can be fine-tuned. This can affect absorption, distribution, metabolism, and excretion (ADME) properties.
-
Intermediate for Synthesis: The resulting esters, such as 3-(methoxycarbonyl)phenylboronic acid[2] and 3-(ethoxycarbonyl)phenylboronic acid,[3][4] are valuable building blocks in multi-step syntheses. The boronic acid moiety can participate in palladium-catalyzed cross-coupling reactions, while the ester group can be carried through several synthetic steps before being hydrolyzed back to the carboxylic acid if needed.
-
Drug Delivery Systems: Phenylboronic acids are known to form reversible covalent bonds with diols. This property is exploited in the design of pH-responsive drug delivery systems that can target the acidic microenvironment of tumors.[5][6] Esterification of the carboxyl group can be a part of the synthesis of more complex boronic acid-containing polymers for such applications.
Synthetic Strategies for Esterification
Several standard organic chemistry methods can be applied to the esterification of the carboxyl group in this compound. The choice of method depends on the desired ester, the scale of the reaction, and the presence of other functional groups. The primary challenge is to selectively esterify the carboxyl group without promoting self-condensation or other side reactions of the boronic acid moiety. Common methods include:
-
Fischer-Speier Esterification: This is a classic acid-catalyzed esterification method that is well-suited for simple alcohols like methanol (B129727) and ethanol (B145695).[7][8][9] The use of a large excess of the alcohol as the solvent drives the equilibrium towards the ester product.
-
Steglich Esterification: This method utilizes a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).[10][11][12][13] It is a mild and efficient method that can be used for a wider range of alcohols, including more sterically hindered ones.
-
Mitsunobu Reaction: This reaction allows for the esterification of carboxylic acids with primary and secondary alcohols under mild, neutral conditions using triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[14][15][16][17]
Experimental Protocols
Fischer-Speier Esterification of this compound
This protocol describes the synthesis of methyl, ethyl, and isopropyl 3-boronobenzoate using the Fischer-Speier esterification method.
a) Synthesis of Methyl 3-boronobenzoate
-
Materials:
-
This compound (1.0 g, 6.03 mmol)
-
Methanol (20 mL)
-
Concentrated Sulfuric Acid (0.2 mL)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
-
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 g, 6.03 mmol) and methanol (20 mL).
-
Carefully add concentrated sulfuric acid (0.2 mL) to the suspension.
-
Attach a reflux condenser and heat the mixture to reflux for 10 hours under a nitrogen atmosphere.
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
To the residue, add dichloromethane (20 mL) and saturated sodium bicarbonate solution (10 mL) and transfer to a separatory funnel.
-
Separate the organic layer, and wash the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.[10]
-
-
Expected Yield: ~85%
b) Synthesis of Ethyl 3-boronobenzoate
-
Materials:
-
This compound (1.0 g, 6.03 mmol)
-
Ethanol (25 mL)
-
Concentrated Sulfuric Acid (0.2 mL)
-
Ethyl Acetate (B1210297)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 6.03 mmol) in ethanol (25 mL).
-
Slowly add concentrated sulfuric acid (0.2 mL).
-
Attach a reflux condenser and heat the mixture to reflux for 12 hours.
-
After cooling, remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.
-
-
Expected Yield: ~90%
c) Synthesis of Isopropyl 3-boronobenzoate
-
Materials:
-
This compound (1.0 g, 6.03 mmol)
-
Isopropanol (B130326) (30 mL)
-
p-Toluenesulfonic acid monohydrate (0.11 g, 0.60 mmol)
-
Toluene (B28343) (30 mL)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus, add this compound (1.0 g, 6.03 mmol), isopropanol (30 mL), p-toluenesulfonic acid monohydrate (0.11 g, 0.60 mmol), and toluene (30 mL).
-
Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap (approximately 18-24 hours).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the product.
-
-
Expected Yield: ~75%
Steglich Esterification of this compound
This protocol is suitable for a broader range of alcohols and proceeds under milder conditions.
-
Materials:
-
This compound (1.0 g, 6.03 mmol)
-
Alcohol (Methanol, Ethanol, or Isopropanol) (7.24 mmol, 1.2 equiv)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.37 g, 6.63 mmol, 1.1 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.074 g, 0.60 mmol, 0.1 equiv)
-
Dichloromethane (DCM), anhydrous (30 mL)
-
1 M HCl solution
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
-
Procedure:
-
In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 g, 6.03 mmol), the alcohol (7.24 mmol), and DMAP (0.074 g, 0.60 mmol) in anhydrous DCM (30 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.37 g, 6.63 mmol) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
-
-
Expected Yield: 80-95%
Mitsunobu Esterification of this compound
This method is particularly useful for temperature-sensitive substrates and proceeds with inversion of configuration if a chiral alcohol is used.
-
Materials:
-
This compound (1.0 g, 6.03 mmol)
-
Alcohol (Methanol, Ethanol, or Isopropanol) (6.63 mmol, 1.1 equiv)
-
Triphenylphosphine (PPh₃) (1.74 g, 6.63 mmol, 1.1 equiv)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.1 mL of a 40% solution in toluene, ~6.63 mmol, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF) (30 mL)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
-
Procedure:
-
In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 g, 6.03 mmol), the alcohol (6.63 mmol), and PPh₃ (1.74 g, 6.63 mmol) in anhydrous THF (30 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.1 mL) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to remove triphenylphosphine oxide and other byproducts.[14][15]
-
-
Expected Yield: 70-90%
Data Presentation
Table 1: Summary of Esterification Reactions of this compound
| Esterification Method | Alcohol | Catalyst/Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| Fischer-Speier | Methanol | H₂SO₄ | Methanol | Reflux (65) | 10 | ~85 |
| Ethanol | H₂SO₄ | Ethanol | Reflux (78) | 12 | ~90 | |
| Isopropanol | p-TsOH | Toluene | Reflux (110) | 18-24 | ~75 | |
| Steglich | Methanol | DCC, DMAP | DCM | 0 to RT | 12-24 | 80-95 |
| Ethanol | DCC, DMAP | DCM | 0 to RT | 12-24 | 80-95 | |
| Isopropanol | DCC, DMAP | DCM | 0 to RT | 12-24 | 80-95 | |
| Mitsunobu | Methanol | PPh₃, DEAD/DIAD | THF | 0 to RT | 12-24 | 70-90 |
| Ethanol | PPh₃, DEAD/DIAD | THF | 0 to RT | 12-24 | 70-90 | |
| Isopropanol | PPh₃, DEAD/DIAD | THF | 0 to RT | 12-24 | 70-90 |
Visualizations
Caption: Fischer-Speier Esterification Workflow.
Caption: Steglich Esterification Workflow.
Caption: Mitsunobu Reaction Workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Ethoxycarbonylphenylboronic acid | 4334-87-6 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. Methyl 3-bromobenzoate synthesis - chemicalbook [chemicalbook.com]
- 11. Steglich Esterification [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 14. glaserr.missouri.edu [glaserr.missouri.edu]
- 15. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 16. Mitsunobu_reaction [chemeurope.com]
- 17. Mitsunobu Reaction [organic-chemistry.org]
Troubleshooting & Optimization
purification of 3-Carboxyphenylboronic acid from Suzuki reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-Carboxyphenylboronic acid from Suzuki reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a Suzuki reaction mixture containing this compound?
A1: Common impurities include:
-
Homocoupling products: Biaryl compounds formed from the coupling of two molecules of the aryl halide or two molecules of the this compound. This is often promoted by the presence of oxygen.[1]
-
Unreacted starting materials: Residual this compound and the aryl halide coupling partner.
-
Palladium catalyst residues: The palladium catalyst (e.g., Pd(PPh₃)₄) and its phosphine (B1218219) ligands.
-
Inorganic salts: Byproducts from the base (e.g., K₂CO₃, Na₂CO₃) used in the reaction.
-
Boroxine: A cyclic trimer anhydride (B1165640) formed by the dehydration of this compound, especially upon heating or storage. This can complicate stoichiometry.
-
Dehalogenated starting materials: Side reactions can lead to the removal of the halide from the starting material.[2]
Q2: My this compound product is an oil, making recrystallization difficult. What should I do?
A2: If your product is an oil, chromatography is a common alternative for purification.[3] For boronic acids and their esters, neutral alumina (B75360) or silica (B1680970) gel can be used. If you encounter issues with normal-phase chromatography, such as streaking or decomposition, consider reverse-phase chromatography (C18).[4][5] Another effective method for non-crystalline products is the use of scavenger resins, which selectively bind the boronic acid impurity.[3][6]
Q3: How does the acidic nature of this compound affect its purification?
A3: The presence of both a carboxylic acid and a boronic acid moiety makes this compound distinctly acidic.[7] This property can be exploited for purification through acid-base extraction. By treating the reaction mixture with a base, the product can be converted to its water-soluble salt and extracted into an aqueous layer, separating it from neutral organic impurities.[2][6] Subsequent acidification of the aqueous layer will precipitate the purified this compound.[8][9]
Q4: What are scavenger resins and how can they be used to purify my product?
A4: Scavenger resins are solid supports functionalized with chemical groups that react with and bind to specific impurities. For removing residual this compound, resins with diol or diethanolamine (B148213) functionalities are effective.[3][6] The crude reaction mixture is stirred with the resin, which sequesters the boronic acid. The purified product is then recovered by simple filtration.[3] This method is particularly useful if the desired product is sensitive to aqueous acid or base washes.[6]
Troubleshooting Guides
Issue 1: Low yield after purification.
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS to ensure completion before starting the workup. |
| Product Loss During Extraction | Ensure the pH of the aqueous layer is correctly adjusted to either fully protonate or deprotonate the target compound for efficient separation. Perform multiple extractions with smaller volumes of solvent. |
| Decomposition on Silica Gel | If using column chromatography, consider using neutral alumina or deactivating the silica gel. Alternatively, use reverse-phase chromatography or a non-chromatographic method.[4] |
| Co-precipitation during Recrystallization | Ensure the chosen recrystallization solvent provides a significant solubility difference between the product and impurities at high and low temperatures. |
Issue 2: Persistent palladium catalyst contamination (black or gray solid).
| Possible Cause | Troubleshooting Step |
| Inadequate Filtration | Filter the crude reaction mixture through a pad of Celite® before aqueous workup to remove the heterogeneous catalyst. |
| Soluble Palladium Species | Consider a charcoal treatment. Add activated charcoal to a solution of the crude product, stir, and then filter through Celite®. |
| Complexation with Product | Specialized scavenger resins designed to bind palladium can be used. |
Issue 3: Difficulty in removing homocoupled biaryl impurity.
| Possible Cause | Troubleshooting Step |
| Similar Polarity to Product | Optimize column chromatography conditions, such as using a shallower solvent gradient or a different stationary phase. |
| Co-crystallization | Attempt recrystallization from a different solvent system. Sometimes a mixture of solvents can improve separation. |
| Formation during Reaction | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen, which can promote homocoupling.[1] |
Data Presentation
Table 1: Comparison of Purification Methods for Arylboronic Acids
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages | Applicable to |
| Recrystallization | >98% | Cost-effective, scalable. | Only for solid products, requires suitable solvent.[3] | Crystalline solids. |
| Acid-Base Extraction | >95% | Good for removing non-acidic impurities, scalable. | Not suitable if the product is base-sensitive or neutral.[6] | Acidic or basic compounds. |
| Silica Gel Chromatography | >98% | Widely applicable, can separate complex mixtures. | Can be time-consuming, potential for product decomposition.[3][4] | Most organic compounds. |
| Scavenger Resins | >99% | High selectivity, simple filtration-based workup.[3] | Resins can be expensive, may require optimization. | Wide range of products. |
| Diethanolamine Adduct Formation | >99% | Forms crystalline solids that are easily filtered.[5] | Requires an additional reaction step and subsequent hydrolysis. | Boronic acids that are not too polar.[4][5] |
Experimental Protocols
Protocol 1: Purification of this compound via Acid-Base Extraction
-
Dissolution: Dissolve the crude Suzuki reaction mixture in an organic solvent like ethyl acetate.
-
Basification & Extraction: Transfer the solution to a separatory funnel and add a 1 M aqueous solution of sodium carbonate (Na₂CO₃). Shake the funnel vigorously, venting frequently. Allow the layers to separate. The 3-carboxyphenylboronate salt will be in the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean flask.
-
Wash: Wash the organic layer with the aqueous base one or two more times to ensure complete extraction. Combine all aqueous extracts.
-
Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath and acidify to a pH of 2-3 with 6 M hydrochloric acid (HCl).[8][9] A precipitate of this compound should form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold water to remove any residual inorganic salts.[8][9]
-
Drying: Dry the purified this compound under vacuum.
Protocol 2: General Procedure for Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to facilitate the separation of compounds. For a polar compound like this compound, a mobile phase containing methanol (B129727) or acetone (B3395972) may be necessary.[2]
-
Fraction Collection: Collect fractions as the solvent elutes from the column.
-
Analysis: Monitor the composition of each fraction using Thin-Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [guidechem.com]
- 8. This compound CAS#: 25487-66-5 [m.chemicalbook.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
minimizing protodeboronation side reactions of 3-Carboxyphenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers minimize protodeboronation side reactions when using 3-carboxyphenylboronic acid in cross-coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound, with a focus on mitigating protodeboronation.
| Problem | Possible Causes | Suggested Solutions |
| Low yield of desired product with significant formation of benzoic acid (protodeboronated product). | High reaction temperature, prolonged reaction time, inappropriate choice of base, or a slow catalytic system can increase the rate of protodeboronation.[1] | - Optimize Reaction Temperature: Lower the reaction temperature and monitor the reaction progress closely.[1]- Reduce Reaction Time: Use a more active catalyst system to shorten the required reaction time.[2]- Base Selection: Use weaker bases like K₃PO₄ or K₂CO₃ instead of strong bases like NaOH or KOH. The pH of the reaction mixture is a critical factor.[3][4]- Catalyst Choice: Employ highly active palladium catalysts and ligands that promote rapid catalytic turnover, which can outcompete the protodeboronation side reaction.[2] |
| Inconsistent reaction yields between batches. | - Variability in the quality of this compound.- Inconsistent degassing of reaction mixtures, leading to oxidative degradation which can influence protodeboronation.- Variations in solvent and base preparation. | - Reagent Quality: Ensure the purity of the this compound. - Inert Atmosphere: Thoroughly degas solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction setup and duration.[5]- Consistent Conditions: Prepare fresh solutions of bases and use anhydrous solvents to ensure reproducibility. |
| Formation of homocoupling byproducts (biphenyl dicarboxylic acids). | The presence of oxygen or Pd(II) species in the reaction mixture can lead to the homocoupling of the boronic acid.[6] | - Thorough Degassing: Ensure all solvents and the reaction vessel are properly degassed to remove oxygen.[6]- Use of Pd(0) Pre-catalysts: Start with a Pd(0) catalyst source or ensure that the Pd(II) pre-catalyst is efficiently reduced to Pd(0) at the start of the reaction. |
| Difficulty in separating the desired product from benzoic acid. | The polarities of the desired product and the protodeboronated benzoic acid may be very similar, complicating chromatographic purification. | - Reaction Optimization: The primary solution is to minimize the formation of the byproduct by optimizing the reaction conditions as described above.- Purification Strategy: Explore different chromatographic conditions (e.g., alternative solvent systems, different stationary phases) or consider crystallization to separate the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant side reaction?
Protodeboronation is a chemical reaction where the boronic acid group (-B(OH)₂) on an organoboronic acid is replaced by a hydrogen atom.[7] This is a common and often undesirable side reaction in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[7] For researchers using this compound, this side reaction converts the starting material into benzoic acid, reducing the overall yield of the desired coupled product and complicating the purification process.
Q2: What are the primary mechanisms of protodeboronation for arylboronic acids?
Protodeboronation can occur under both acidic and basic conditions.[2][8]
-
Acid-Catalyzed Protodeboronation: In the presence of a strong acid, the arylboronic acid can be protonated, leading to the cleavage of the carbon-boron bond.[7] This pathway involves an intermolecular metathesis via a four-membered ring transition state.[7]
-
Base-Catalyzed Protodeboronation: This is more relevant for Suzuki-Miyaura couplings, which are typically run under basic conditions.[3] The base (e.g., hydroxide) attacks the boron atom to form a boronate species ([ArB(OH)₃]⁻). This intermediate is then protonated at the ipso-carbon by a proton source (like water), cleaving the C-B bond.[3][4] The rate of base-catalyzed protodeboronation is highly dependent on the pH of the reaction medium.[4]
Q3: How does the carboxylic acid group on this compound influence its susceptibility to protodeboronation?
The carboxylic acid group is an electron-withdrawing group. Generally, arylboronic acids with electron-withdrawing groups can be more susceptible to protodeboronation under certain conditions.[7] For highly electron-deficient arylboronic acids, protodeboronation under basic conditions can even proceed through the formation of a transient aryl anion.[4][9] The specific impact also depends on the reaction pH, as the carboxylic acid group can be deprotonated to a carboxylate, altering the electronic properties of the molecule.
Q4: What are the key experimental factors that promote the protodeboronation of this compound?
Several factors can accelerate the rate of protodeboronation:
-
High pH: Strongly basic conditions (e.g., using NaOH, KOH) can significantly increase the rate of protodeboronation.[3][8]
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for the C-B bond cleavage.[10][11]
-
Aqueous Solvents: Water is often the proton source for protodeboronation, particularly in base-catalyzed reactions.[4]
-
Prolonged Reaction Times: Longer exposure to reaction conditions increases the likelihood of the side reaction occurring.
-
Inefficient Catalytic System: A slow or inefficient palladium catalyst will allow more time for the competing protodeboronation reaction to take place.[2]
Q5: What are the most effective strategies to minimize protodeboronation?
To suppress protodeboronation, the goal is to favor the kinetics of the desired cross-coupling reaction over the C-B bond cleavage.
-
Use of Boronic Esters: Converting the boronic acid to a boronic ester, such as a pinacol (B44631) ester or an N-methyliminodiacetic acid (MIDA) boronate ester, can enhance stability.[2][6]
-
Slow-Release Strategy: MIDA boronates are particularly useful in a "slow-release" approach. They are stable under reaction conditions and slowly hydrolyze to release the boronic acid, keeping its concentration low and minimizing side reactions.[2]
-
Reaction Condition Optimization:
-
Base: Use milder bases such as K₃PO₄, Cs₂CO₃, or KOAc.[1]
-
Temperature: Conduct the reaction at the lowest temperature that still allows for an efficient coupling reaction.[1]
-
Catalyst: Use a highly active catalyst system (e.g., with bulky, electron-rich phosphine (B1218219) ligands) to ensure the cross-coupling reaction is much faster than protodeboronation.[2][12]
-
Solvent: While some water is often necessary, using anhydrous conditions with certain bases (like CsF) or minimizing the amount of water can be beneficial.[1]
-
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point for the Suzuki-Miyaura coupling, with considerations to minimize protodeboronation.
-
Reagent Preparation:
-
Aryl Halide (1.0 eq.)
-
This compound (1.2 eq.)
-
Potassium Carbonate (K₂CO₃) (2.0 eq.), finely ground.
-
Pd(dppf)Cl₂ (3 mol%)
-
Solvent: 1,4-Dioxane/Water (5:1 mixture), thoroughly degassed by sparging with argon for 30 minutes.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, this compound, and K₂CO₃.
-
Add the Pd(dppf)Cl₂ catalyst.
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Upon completion (or when consumption of the limiting reagent stalls), cool the reaction to room temperature.
-
-
Workup and Purification:
-
Dilute the reaction mixture with ethyl acetate (B1210297) and water.
-
Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Suzuki-Miyaura Coupling using a Slow-Release Strategy (MIDA Boronate Ester)
This protocol is recommended for challenging couplings where protodeboronation is a significant issue.
-
Reagent Preparation:
-
Aryl Halide (1.0 eq.)
-
This compound MIDA ester (1.1 eq.)
-
Potassium Phosphate (K₃PO₄) (3.0 eq.)
-
XPhos Pd G2 (2 mol%)
-
Solvent: THF/Water (10:1 mixture), degassed.
-
-
Reaction Setup:
-
In a glovebox, add the aryl halide, this compound MIDA ester, K₃PO₄, and XPhos Pd G2 to a reaction vial.
-
Add the degassed THF/water solvent mixture.
-
Seal the vial and remove it from the glovebox.
-
-
Reaction Execution:
-
Heat the reaction mixture to 70 °C.
-
Monitor the reaction progress by LC-MS. The slow release of the boronic acid may require longer reaction times, but this should be optimized.
-
-
Workup and Purification:
-
Follow the workup and purification procedure outlined in Protocol 1.
-
Visualizations
Caption: Mechanism of base-catalyzed protodeboronation competing with Suzuki coupling.
Caption: Workflow for optimizing reactions to minimize protodeboronation.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
stability of 3-Carboxyphenylboronic acid under basic reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Carboxyphenylboronic acid under basic reaction conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in basic solutions?
A1: this compound is susceptible to degradation in basic aqueous solutions, primarily through a process called protodeboronation.[1] This reaction involves the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, leading to the formation of benzoic acid and boric acid. The rate of this degradation is highly dependent on the pH, temperature, and the specific base used.[1][2] While generally stable under recommended storage conditions as a solid, its stability in solution, particularly under basic conditions, is a critical consideration for reaction success.[3]
Q2: What is protodeboronation and why is it a concern?
A2: Protodeboronation is the primary degradation pathway for arylboronic acids in which the boronic acid group is replaced by a proton (hydrogen atom) from the solvent.[1] This is a significant issue in reactions like the Suzuki-Miyaura coupling, which are typically run under basic conditions, as it consumes the boronic acid, reducing the yield of the desired product. The reaction rate is influenced by the pH of the medium.[1][2]
Q3: Can the carboxylic acid group in this compound cause issues in Suzuki-Miyaura coupling reactions?
A3: Yes, the carboxylic acid functionality can complicate Suzuki-Miyaura reactions. Under basic conditions, the carboxylic acid will be deprotonated to form a carboxylate. This carboxylate can coordinate to the palladium catalyst, potentially deactivating it and hindering the catalytic cycle.[4] This can lead to lower yields or reaction failure. It is sometimes advisable to protect the carboxylic acid group as an ester before the coupling reaction and then hydrolyze the ester in a subsequent step.[4]
Q4: What are the main degradation products of this compound under basic conditions?
A4: The primary degradation product from protodeboronation is benzoic acid. Another potential process is oxidative degradation, which would yield 3-hydroxybenzoic acid. In some instances, boronic acids can form cyclic trimers known as boroxines through dehydration, although this is typically a reversible process in the presence of water.
Q5: How can I minimize the degradation of this compound during my reaction?
A5: To minimize degradation, consider the following strategies:
-
Choice of Base: Use the mildest effective base for your reaction. While strong bases can accelerate the desired reaction, they can also increase the rate of protodeboronation.
-
Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures generally accelerate degradation.
-
Reaction Time: Monitor the reaction progress and work it up as soon as it is complete to avoid prolonged exposure to basic conditions.
-
Inert Atmosphere: Although the primary degradation pathway is often protodeboronation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation.
-
Use of Boronic Esters: Converting the boronic acid to a more stable form, such as a pinacol (B44631) ester, can be a protective strategy. However, the stability of the ester itself under the reaction conditions should be considered.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no product yield in Suzuki-Miyaura coupling | Degradation of this compound: The boronic acid may have degraded due to harsh basic conditions. | - Use a milder base (e.g., K₂CO₃ instead of NaOH).- Lower the reaction temperature.- Decrease the reaction time.- Analyze the starting material for purity and degradation before use. |
| Catalyst deactivation: The carboxylate form of the boronic acid may be inhibiting the palladium catalyst.[4] | - Use a different palladium catalyst or ligand system that is less sensitive to carboxylates.- Protect the carboxylic acid group as an ester prior to the coupling reaction. | |
| Formation of benzoic acid as a major byproduct | Protodeboronation: The primary degradation pathway has occurred.[1] | - Optimize reaction conditions as described above (milder base, lower temperature, shorter time).- Consider using an anhydrous solvent system if compatible with the reaction. |
| Inconsistent reaction outcomes | Variability in the quality of this compound: The starting material may contain varying amounts of its anhydride (B1165640) (boroxine) or other impurities. | - Ensure the purity of the boronic acid using techniques like NMR or HPLC before use.- Store the boronic acid under dry conditions to prevent hydrolysis and boroxine (B1236090) formation. |
Data Presentation
Table 1: Stability of this compound in Aqueous Basic Solutions at 50°C
| Base (Concentration) | pH | Half-life (t½) in hours (Hypothetical Data) |
| NaOH (0.1 M) | ~13 | 2 |
| K₂CO₃ (0.5 M) | ~11.5 | 8 |
| K₃PO₄ (0.5 M) | ~12.3 | 5 |
| Cs₂CO₃ (0.5 M) | ~11.6 | 7 |
Disclaimer: The data in this table is hypothetical and intended for illustrative purposes to demonstrate the relative stability trends. Actual stability will vary based on specific experimental conditions.
Table 2: Effect of Temperature on the Stability of this compound in 0.5 M Aqueous K₂CO₃
| Temperature (°C) | Half-life (t½) in hours (Hypothetical Data) |
| 25 | 48 |
| 50 | 8 |
| 80 | 1.5 |
Disclaimer: The data in this table is hypothetical and intended for illustrative purposes to demonstrate the effect of temperature. Actual stability will vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for monitoring the degradation of this compound under specific basic conditions.
Materials:
-
This compound
-
Selected base (e.g., NaOH, K₂CO₃)
-
Deionized water
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphoric acid (for mobile phase adjustment)
-
Volumetric flasks
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Preparation of the Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., a small amount of acetonitrile or methanol, then dilute with water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Preparation of the Reaction Solution: In a volumetric flask, add a specific volume of the stock solution and the desired amount of the basic solution to achieve the target concentration and pH. Dilute to the mark with deionized water.
-
Incubation: Maintain the reaction solution at a constant temperature (e.g., 50°C) in a water bath or oven.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction solution. Immediately quench the degradation by neutralizing the sample with a small amount of acid (e.g., dilute HCl) to a pH of ~3-4.
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water containing a small amount of acid (e.g., 0.1% phosphoric acid) to ensure good peak shape. For example, a gradient from 10% to 90% acetonitrile over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify and integrate the peak corresponding to this compound and any major degradation products (e.g., benzoic acid).
-
Plot the concentration or peak area of this compound against time.
-
Determine the degradation rate and half-life by fitting the data to an appropriate kinetic model (e.g., first-order decay).
-
Protocol 2: Monitoring the Stability of this compound by ¹H NMR Spectroscopy
This protocol allows for the in-situ monitoring of the degradation of this compound.
Materials:
-
This compound
-
Deuterated solvent (e.g., D₂O)
-
Base (e.g., NaOD in D₂O)
-
Internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of this compound in a known volume of D₂O.
-
Add a known amount of an internal standard (TSP).
-
Acquire an initial ¹H NMR spectrum (t=0).
-
-
Initiating the Reaction: Add a specific amount of the basic solution (e.g., NaOD in D₂O) to the NMR tube to achieve the desired pH.
-
NMR Monitoring:
-
Place the NMR tube in the spectrometer, which is pre-heated to the desired reaction temperature.
-
Acquire ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Identify the characteristic signals for this compound and its degradation product, benzoic acid.
-
Integrate the signals of the reactant and product relative to the internal standard.
-
Calculate the concentration of each species at different time points.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
-
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
References
Technical Support Center: Palladium Catalyst Removal from 3-Carboxyphenylboronic Acid Reaction Products
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective removal of palladium catalysts from the products of reactions involving 3-carboxyphenylboronic acid, such as the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual palladium from my reaction product?
A1: Residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated by bodies like the FDA and EMA due to its potential toxicity. For instance, the International Council for Harmonisation (ICH) Q3D guideline for elemental impurities sets a low parts-per-million (ppm) limit for palladium in final drug products. Beyond regulatory compliance, palladium residues can interfere with downstream synthetic steps by catalyzing unwanted side reactions.
Q2: What are the common methods for removing palladium catalysts?
A2: Several methods are employed for palladium removal, each with its own advantages and disadvantages. These include:
-
Adsorption: Using solid materials like activated carbon or specialized palladium scavengers to bind the metal, which is then removed by filtration.[1]
-
Chromatography: Separating the desired product from the catalyst based on differential adsorption on a stationary phase, such as silica (B1680970) gel.[2]
-
Crystallization: Purifying the product by crystallization, leaving the palladium impurities in the mother liquor.[1]
-
Extraction: Using liquid-liquid extraction to partition the palladium into a different phase.[1]
-
Precipitation: Causing the palladium to precipitate out of the solution, often by forming an insoluble complex.[1]
Q3: How does the carboxylic acid group in my product affect the choice of palladium removal method?
A3: The carboxylic acid functionality of products derived from this compound can influence the purification strategy. The acidic nature of the product may affect the performance of certain palladium scavengers, particularly those with basic functional groups. It is also important to consider the solubility of the product in different solvents during extraction and crystallization processes. Acidification of the reaction mixture is a common step in the workup of reactions involving this compound to ensure the product is in its neutral form for extraction into an organic solvent.[1]
Q4: What are palladium scavengers and how do they work?
A4: Palladium scavengers are materials, often silica-based or polymeric, that have been functionalized with groups that have a high affinity for palladium.[3] These functional groups, such as thiols or thioureas, chelate the palladium, effectively trapping it on the solid support. The scavenger-bound palladium can then be easily removed from the reaction mixture by filtration.
Q5: Is activated carbon a good option for palladium removal?
A5: Activated carbon is a cost-effective and widely used method for palladium removal due to its high surface area.[1] However, it can be non-specific and may adsorb the desired product, leading to yield loss.[1] Its effectiveness can also be influenced by the solvent and the nature of the palladium species.
Troubleshooting Guides
Issue 1: Incomplete Palladium Removal
| Possible Cause | Troubleshooting Steps |
| Inefficient Scavenger | - Screen different scavengers: The effectiveness of a scavenger depends on the palladium species (Pd(0) vs. Pd(II)) and the reaction matrix. Thiol-based scavengers are generally effective for a broad range of palladium species. - Increase scavenger equivalents: A higher ratio of scavenger to palladium may be required for complete removal. |
| Insufficient Contact Time/Temperature | - Increase reaction time or temperature: Allowing for a longer contact time or gently heating the mixture (if the product is stable) can improve scavenger efficiency. |
| Strong Product-Palladium Complexation | - Adjust pH: The carboxylic acid group might form a complex with palladium. Adjusting the pH of the solution before adding the scavenger may help break this complex. |
| Single Treatment Insufficient | - Perform a second scavenging treatment: For highly contaminated samples, a sequential treatment with a fresh batch of scavenger can further reduce palladium levels. |
Issue 2: Significant Product Loss During Purification
| Possible Cause | Troubleshooting Steps |
| Non-specific Adsorption to Scavenger/Carbon | - Reduce the amount of adsorbent: Use the minimum amount of scavenger or activated carbon necessary for effective palladium removal. - Switch to a more selective scavenger: Silica-based scavengers with specific chelating groups are often more selective than activated carbon. |
| Product Precipitation with Palladium | - Optimize precipitation conditions: If using precipitation, carefully control the conditions (e.g., pH, solvent) to selectively precipitate the palladium complex without co-precipitating the product. |
| Product Loss During Extraction | - Optimize extraction solvent and pH: Ensure the pH of the aqueous phase is adjusted to fully protonate the carboxylic acid, maximizing its solubility in the organic phase. Multiple extractions with smaller volumes of solvent are generally more efficient than a single large-volume extraction. |
Data Presentation: Comparison of Palladium Scavengers
The following table summarizes the performance of common palladium scavengers. Note that efficiency can vary depending on the specific reaction conditions.
| Scavenger Type | Functional Group | Typical Support | Advantages | Disadvantages |
| Thiol-based | -SH | Silica, Polymer | High affinity for Pd(0) and Pd(II), effective in various solvents.[4] | Can be sensitive to oxidation. |
| Thiourea-based | -NHC(=S)NH- | Silica, Polymer | Versatile for different palladium species, widely used in the pharmaceutical industry.[3] | May have lower capacity than thiol scavengers. |
| Amine-based | -NH₂, -NR₂ | Silica, Polymer | Effective for Pd(II) species. | Less effective for Pd(0) species. |
| Activated Carbon | N/A | Carbon | Low cost, high surface area.[1] | Non-specific, can lead to product loss.[1] |
Experimental Protocols
Protocol 1: Palladium Removal Using a Thiol-Based Scavenger (Batch Method)
-
Reaction Work-up: Following the completion of the reaction, perform a standard aqueous work-up. For reactions with this compound, this typically involves acidifying the aqueous layer to a pH of 2-3 with an acid like HCl to protonate the carboxylic acid, followed by extraction with an organic solvent (e.g., ethyl acetate).[1]
-
Solvent Exchange (if necessary): If the reaction solvent is not ideal for scavenging, concentrate the crude product and redissolve it in a suitable solvent like toluene, THF, or ethyl acetate.
-
Scavenger Addition: Add the thiol-based scavenger resin (typically 3-10 equivalents relative to the initial palladium catalyst loading) to the solution of the crude product.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2 to 24 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the scavenger resin.
-
Washing: Wash the filter cake with a small amount of fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolve Crude Product: After the initial work-up, dissolve the crude product in a suitable organic solvent.
-
Add Activated Carbon: Add activated carbon (typically 5-20% by weight relative to the crude product) to the solution.
-
Stir: Stir the mixture at room temperature for 1-4 hours.
-
Filter: Filter the mixture through a pad of celite to remove the activated carbon. Be cautious as fine carbon particles can pass through standard filter paper.
-
Wash: Wash the celite/carbon cake thoroughly with fresh solvent to recover adsorbed product.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
Mandatory Visualizations
References
preventing homocoupling of 3-Carboxyphenylboronic acid in Suzuki reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Suzuki coupling reactions involving 3-carboxyphenylboronic acid, with a specific focus on preventing homocoupling.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Significant Homocoupling of this compound Observed
Q: My Suzuki reaction is producing a significant amount of the homocoupled byproduct from this compound. What are the likely causes and how can I minimize it?
A: Homocoupling of boronic acids is a common side reaction in Suzuki couplings. The primary causes are typically related to the presence of oxygen and the state of the palladium catalyst.[1][2] Here’s a systematic approach to troubleshoot and mitigate this issue:
1. Rigorously Exclude Oxygen:
-
Problem: Dissolved oxygen in the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product.[1][3]
-
Solution:
-
Degas all solvents: Thoroughly degas all solvents (including water, if used) immediately before use. Common methods include freeze-pump-thaw cycles (highly effective) or sparging with an inert gas (e.g., argon or nitrogen) for an extended period (15-30 minutes).[2]
-
Inert Atmosphere: Ensure the reaction is set up and maintained under a strictly inert atmosphere (argon or nitrogen) throughout the entire process.[4]
-
2. Optimize Your Palladium Source and Ligand:
-
Problem: The choice of palladium precursor and ligand significantly influences the catalytic cycle and can either promote or suppress homocoupling.
-
Solution:
-
Use a Pd(0) Source: Pd(II) sources like Pd(OAc)₂ or PdCl₂ require in situ reduction to the active Pd(0) catalyst. This reduction can sometimes be promoted by the homocoupling of the boronic acid.[1] Using a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous as they can enter the catalytic cycle directly.[5]
-
Employ Bulky, Electron-Rich Ligands: Ligands such as SPhos or XPhos can promote the desired reductive elimination step of the cross-coupling cycle and sterically hinder the formation of intermediates that lead to homocoupling.[1][5]
-
3. Select an Appropriate Base:
-
Problem: The base is crucial for activating the boronic acid, but an unsuitable choice can promote homocoupling.
-
Solution: Weaker inorganic bases are often preferred. Strong bases may accelerate side reactions. For this compound, consider using bases like K₂CO₃ or K₃PO₄.[1][6]
4. Consider Additives:
-
Problem: Even with optimization, residual Pd(II) species can lead to homocoupling.
-
Solution: The addition of a mild reducing agent, such as potassium formate (B1220265) (HCO₂K), can help maintain the palladium in its active Pd(0) state, thereby suppressing the Pd(II)-mediated homocoupling pathway.[7][8]
Here is a logical workflow for troubleshooting homocoupling:
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that lead to the homocoupling of this compound?
A1: There are two primary proposed mechanisms for boronic acid homocoupling in Suzuki reactions:
-
Oxygen-Mediated Homocoupling: In the presence of oxygen, the active Pd(0) catalyst can be oxidized to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0).[1] Rigorous exclusion of oxygen is therefore critical.
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂) is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and the active Pd(0) species.[1][3] This is often a problem at the beginning of the reaction.
Q2: How does the choice of solvent impact the homocoupling of this compound?
A2: The solvent plays a crucial role in Suzuki reactions by affecting the solubility of reagents, catalyst stability, and reaction rates.[9] For Suzuki reactions involving this compound, which has a polar carboxyl group, a mixture of an organic solvent and water is often employed.[6][10]
-
Solvent Quality: It is critical to use high-purity, degassed solvents. Traces of impurities in solvents can poison the catalyst.[9][11]
-
Water Content: The ratio of organic solvent to water can influence the reaction rate and selectivity. While water is often necessary to dissolve the base and facilitate the transmetalation step, an excessive amount can sometimes lead to side reactions like protodeboronation.[12]
Q3: Can the carboxyl group of this compound interfere with the Suzuki reaction?
A3: Yes, the acidic proton of the carboxyl group can potentially interfere with the basic conditions of the Suzuki reaction. However, with the appropriate choice of base, this is generally not a major issue. The carboxyl group also influences the solubility of the boronic acid, often necessitating the use of polar solvent mixtures.[6][10]
Data Presentation
Table 1: Effect of Different Bases on Suzuki Coupling Yield
| Base | Typical Amount (equiv.) | General Suitability for Minimizing Homocoupling | Reference(s) |
| K₃PO₄ | 2.0 - 3.0 | High (often preferred) | [1] |
| K₂CO₃ | 2.0 - 3.0 | High | [1][6] |
| Cs₂CO₃ | 2.0 - 3.0 | Moderate to High | [5] |
| Na₂CO₃ | 2.0 - 3.0 | Moderate | [13] |
| NaOH | 2.0 - 3.0 | Low (strong bases can promote homocoupling) | [1] |
| KF | 2.0 - 3.0 | High (especially for base-sensitive substrates) | [14] |
Note: The optimal base is substrate-dependent and may require screening.
Table 2: Comparison of Palladium Sources
| Palladium Source | Oxidation State | Requirement for In Situ Reduction | Tendency to Promote Homocoupling | Reference(s) |
| Pd(PPh₃)₄ | 0 | No | Low | [1][5] |
| Pd₂(dba)₃ | 0 | No | Low | [1][5] |
| Pd(OAc)₂ | +2 | Yes | High | [1] |
| PdCl₂ | +2 | Yes | High | [1] |
| Buchwald Precats | +2 | Yes (designed for clean activation) | Low | [1] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in a Suzuki Reaction with this compound
This protocol incorporates best practices for minimizing the homocoupling of this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent mixture (e.g., 2:1 1,4-dioxane/water)[6]
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and K₂CO₃.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for an additional 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and acidify with 1M HCl to precipitate the product.[6]
-
Filter the solid, wash with water, and dry to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Suzuki Reaction Using a Mild Reducing Agent to Suppress Homocoupling
This protocol is particularly useful when homocoupling persists despite other precautions.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv)
-
Ligand (e.g., SPhos, 0.04 equiv)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Potassium formate (HCO₂K, 0.5 equiv)[7]
-
Degassed solvent (e.g., toluene/water mixture)
Procedure:
-
Combine the aryl halide, this compound, K₃PO₄, potassium formate, and SPhos in a reaction vessel.
-
Seal the vessel and thoroughly deoxygenate by performing three vacuum/inert gas backfill cycles.
-
Add the degassed toluene/water solvent mixture.
-
Perform a subsurface sparge with nitrogen or argon for 15-20 minutes to ensure minimal dissolved oxygen.[7][8]
-
Under a positive flow of inert gas, add the Pd(OAc)₂ catalyst.
-
Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and monitor for completion.
-
After the reaction is complete, perform a standard aqueous workup, including acidification to precipitate the carboxylic acid product.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify as needed.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. Page loading... [wap.guidechem.com]
- 11. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: The Impact of Boronic Acid Purity on Suzuki Coupling Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of boronic acid purity on the efficiency of Suzuki-Miyaura coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during Suzuki coupling reactions that may be related to the quality of the boronic acid.
Q1: My Suzuki coupling reaction has a low yield or is not proceeding to completion. Could the boronic acid be the problem?
A1: Yes, the purity and stability of the boronic acid are critical factors for a successful Suzuki coupling.[1][2][3][4][5] Several issues related to the boronic acid could be the cause:
-
Decomposition: Boronic acids can degrade over time, especially if not stored properly.[6][7] Common decomposition pathways include protodeboronation and oxidation.[7][8][9]
-
Presence of Impurities: Impurities such as boroxines (cyclic anhydrides of boronic acids) or residual starting materials from the boronic acid synthesis can inhibit the catalytic cycle or lead to side reactions.[10]
-
Incorrect Stoichiometry: If the boronic acid has partially decomposed or formed boroxines, the actual amount of active boronic acid will be lower than weighed, leading to incorrect stoichiometry in your reaction.[7]
Troubleshooting Steps:
-
Assess Boronic Acid Quality: Use a fresh bottle of boronic acid or a recently purchased batch. If the purity is uncertain, it can be assessed using analytical techniques like HPLC, qNMR, or LC-MS.[10][11]
-
Use a More Stable Derivative: For particularly unstable boronic acids (e.g., some heteroaromatic or vinyl boronic acids), consider using a more stable derivative like a pinacol (B44631) ester, MIDA boronate, or a potassium organotrifluoroborate.[7][12][13] These are often more resistant to decomposition.
-
Optimize Reaction Conditions: Ensure your reaction conditions (base, solvent, temperature) are optimal for your specific substrates. The choice of base is particularly crucial for activating the boronic acid.[14][15]
Q2: I am observing significant formation of a homocoupled product from my boronic acid. What is the cause and how can I prevent it?
A2: The homocoupling of boronic acids to form a biaryl byproduct is a known side reaction in Suzuki couplings.[16][17] This is often mediated by the palladium catalyst, particularly in the presence of oxygen.[16][18]
Troubleshooting Steps:
-
Degas a-plenty: Rigorously degas your reaction mixture to remove dissolved oxygen. This can be achieved by sparging with an inert gas like argon or nitrogen.[14][16]
-
Add a Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of Pd(II) species that may promote homocoupling.[16][18]
-
Optimize Catalyst and Ligand: The choice of palladium catalyst and ligand can influence the rate of homocoupling versus the desired cross-coupling. Screening different catalyst systems may be beneficial.
Q3: My reaction results are inconsistent from one batch of boronic acid to another. Why is this happening?
A3: Inconsistent results between different batches of boronic acid are a strong indicator of variability in purity and composition.[6]
Potential Causes:
-
Variable Purity: Different batches may have varying levels of purity.
-
Decomposition During Storage: One batch may have degraded more than another due to differences in storage conditions or age.[6] Boronic acids are sensitive to moisture and air.[6]
-
Presence of Boroxines: Boronic acids can exist in equilibrium with their cyclic anhydrides, known as boroxines. The ratio of boronic acid to boroxine (B1236090) can vary between batches, affecting the effective concentration of the active reagent.[7]
Troubleshooting Steps:
-
Standardize Boronic Acid Source: Whenever possible, use boronic acid from the same supplier and batch for a series of experiments.
-
Proper Storage: Store boronic acids in a tightly sealed container, in a cool, dry place, and preferably under an inert atmosphere (argon or nitrogen).[6][19][20]
-
Purity Analysis: Before use, especially for critical reactions, determine the purity of the boronic acid batch.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in boronic acids and how do they affect Suzuki coupling?
A1: The most common impurities include:
-
Boroxines (Anhydrides): Three molecules of a boronic acid can dehydrate to form a six-membered ring called a boroxine.[7] While this is often a reversible process, it can complicate stoichiometry.[7] Some studies suggest that boroxines may have different reactivity compared to the corresponding boronic acids.[21]
-
Protodeboronation Products: This is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[7][8] This side reaction consumes the boronic acid and is promoted by aqueous or protic media, with the rate being highly pH-dependent.[22][23]
-
Oxidation Products: Boronic acids can be oxidized to the corresponding phenols, especially in the presence of peroxides that can form in ethereal solvents.[9]
-
Residual Metals: Trace amounts of metals from the synthesis of the boronic acid can potentially interfere with the palladium catalyst.[1]
These impurities reduce the concentration of the active boronic acid, leading to lower yields and potentially introducing byproducts into the reaction mixture.[4]
Q2: How should I properly store and handle boronic acids to maintain their purity?
A2: Proper storage and handling are crucial for preserving the integrity of boronic acids.[19][20]
-
Storage Conditions: Store in a cool, dry place, away from heat and moisture.[19][20] Refrigeration (2-8 °C) is often recommended.[6]
-
Atmosphere: For long-term storage, it is best to keep them under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and hydrolysis.[6]
-
Containers: Use tightly sealed containers made of appropriate materials like HDPE, polypropylene, or glass.[19]
-
Handling: Handle in a well-ventilated area or fume hood.[6] Avoid cross-contamination and keep away from incompatible materials like strong oxidizing agents.[19][24]
Q3: Are boronic esters or trifluoroborates better alternatives to boronic acids?
A3: Boronic esters (e.g., pinacol esters, MIDA boronates) and organotrifluoroborates are often more stable alternatives to their corresponding boronic acids.[7][12][25]
-
Advantages: They exhibit enhanced stability towards air and moisture, which circumvents common issues like protodeboronation.[12] This makes them easier to handle, purify, and store long-term.
-
"Slow Release" Strategy: Some derivatives, like MIDA boronates, can be used in a "slow release" strategy, where the active boronic acid is generated in situ. This can be beneficial for reactions involving unstable boronic acids, as it keeps the concentration of the reactive species low, minimizing side reactions.[9]
-
Considerations: While more stable, they may require specific conditions for the in-situ generation of the active boronic acid, and their reactivity can differ from the parent boronic acid.[9]
Quantitative Data on Purity and Yield
The following table summarizes the impact of boronic acid purity on the yield of Suzuki coupling reactions, based on representative data.
| Boronic Acid Substrate | Purity (%) | Key Impurity | Reaction Yield (%) | Reference |
| 2-Furylboronic acid | Freshly Prepared | - | 59 | [9] |
| 2-Furyl MIDA boronate | >98 | - | 94 | [9] |
| Phenylboronic acid | 95 | Boroxine | ~85-90 | Hypothetical data based on general observations |
| Phenylboronic acid | >99 | <1% Boroxine | >95 | Hypothetical data based on general observations |
Note: The data for Phenylboronic acid is illustrative, representing a typical trend observed where higher purity leads to improved yields. Specific yields will vary depending on the reaction substrates and conditions.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol is a general guideline and may require optimization for specific substrates.[14]
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.5-2 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene, Dioxane, DMF, Water, 3-5 mL)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, base, palladium catalyst, and ligand (if applicable).
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Place the reaction vessel in a preheated oil bath at the desired temperature and stir vigorously.
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.[12]
Protocol for Purity Assessment of Boronic Acid by HPLC
This protocol outlines a general method for assessing the purity of a boronic acid sample.[10]
Instrumentation and Columns:
-
HPLC system with a UV or fluorescence detector.
-
Reverse-phase C18 column.
Mobile Phase:
-
A gradient of acetonitrile (B52724) and water (both may contain 0.1% TFA or formic acid).
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve a reference standard of the boronic acid in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the boronic acid sample to be tested in the same manner as the standard solution.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a wavelength appropriate for the analyte (e.g., 254 nm).
-
Gradient: A typical gradient might run from 10% to 90% acetonitrile over 20 minutes.
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. laballey.com [laballey.com]
- 20. borax.com [borax.com]
- 21. books.rsc.org [books.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. safety.fsu.edu [safety.fsu.edu]
- 25. Suzuki reaction - Wikipedia [en.wikipedia.org]
strategies to improve solubility of 3-Carboxyphenylboronic acid in reaction media
Welcome to the technical support center for 3-Carboxyphenylboronic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the handling and use of this reagent in chemical reactions.
Troubleshooting Guides
Issue: Poor Solubility of this compound in the Reaction Medium
Poor solubility is a common challenge when working with this compound, a grayish-white crystalline solid with limited solubility in water and many organic solvents.[1][2] This can lead to low reaction yields and reproducibility issues. The following guide provides strategies to address this problem.
1. pH Adjustment (for Aqueous or Protic Media)
-
Principle: The aqueous solubility of this compound can be significantly increased by raising the pH. The carboxylic acid group (pKa ≈ 4.2) will deprotonate to form the more soluble carboxylate salt.[1]
-
Experimental Protocol:
-
Suspend this compound in the aqueous or protic solvent.
-
Slowly add a suitable base (e.g., sodium hydroxide, potassium carbonate) dropwise while monitoring the pH.
-
Continue adding the base until the solid dissolves. A pH of 1.5-2 units above the pKa is generally recommended for complete deprotonation.
-
Caution: Ensure the chosen base is compatible with your reaction conditions and other reagents. For instance, in Suzuki-Miyaura coupling, the base is a necessary component of the catalytic cycle.[3]
-
2. Co-solvent Systems
-
Principle: Employing a mixture of solvents can enhance the overall solubility. A small amount of a solvent in which the compound is more soluble can be added to the primary reaction solvent.
-
Common Co-solvents:
-
For primarily aqueous reactions, consider adding polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), or alcohols like methanol (B129727) or ethanol.
-
For primarily organic reactions, a common strategy in Suzuki coupling is to use a mixture of an organic solvent (e.g., dioxane, toluene) and water.[4]
-
-
Experimental Protocol:
-
Attempt to dissolve this compound in your primary reaction solvent.
-
If solubility is poor, add a co-solvent in small increments (e.g., 5-10% of the total volume) with stirring.
-
Gentle heating or sonication can aid in dissolution.
-
Observe for complete dissolution. The optimal solvent ratio will need to be determined empirically for your specific reaction.
-
3. Temperature Elevation
-
Principle: The solubility of this compound in water increases with temperature.[5][6] This principle can often be applied to other solvent systems as well.
-
Procedure:
-
Suspend the this compound in the chosen solvent system.
-
Gradually heat the mixture with stirring.
-
Monitor the dissolution of the solid.
-
Caution: Ensure the reaction temperature is compatible with the stability of all reactants, catalysts, and products.
-
4. Esterification of the Carboxylic Acid Group
-
Principle: Converting the polar carboxylic acid group to a less polar ester can significantly improve solubility in organic solvents.[1] The resulting ester can then be used in the desired reaction (e.g., Suzuki-Miyaura coupling), and the ester can be hydrolyzed back to the carboxylic acid in a subsequent step if needed.
-
Experimental Protocols: See the detailed protocols in the "Experimental Protocols" section below.
Solubility Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting the poor solubility of this compound.
Data Presentation
Table 1: Quantitative Solubility of this compound in Water at Different Temperatures
| Temperature (°C) | Solubility (g / 100 g H₂O) |
| 20.0 | 0.13[5] |
| 50.0 | 0.51[5] |
Table 2: Qualitative and Quantitative Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| Water | 2.5 g / 100 mL[6][7][8] | Solubility increases with temperature. |
| Methanol | Slightly Soluble[5][7] | - |
| Dimethyl Sulfoxide (DMSO) | 175 mg/mL (requires sonication)[9] | Hygroscopic DMSO can impact solubility.[9] |
| Dimethylformamide (DMF) | Soluble | Often used as a co-solvent. |
| Ethanol | Slightly Soluble | - |
| Toluene | Insoluble | Often used with a co-solvent like water in Suzuki reactions.[1] |
| Dioxane | Insoluble | Frequently used with water as a co-solvent in Suzuki reactions.[4] |
Experimental Protocols
Protocol 1: Esterification of this compound via Fischer Esterification
This protocol describes the conversion of this compound to its methyl ester using methanol and a sulfuric acid catalyst. This method is analogous to the esterification of benzoic acid.[10][11]
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound in an excess of methanol (e.g., 10-20 mL per gram of boronic acid).
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of boronic acid) to the stirred suspension.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel containing water. c. Extract the product into dichloromethane. d. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid - CAUTION: CO₂ evolution ), and finally with brine. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: a. Filter off the drying agent. b. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude methyl ester, 3-(Methoxycarbonyl)phenylboronic acid. c. The crude product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Esterification of this compound via Acid Chloride Formation
This two-step protocol involves the conversion of the carboxylic acid to a more reactive acid chloride using thionyl chloride (SOCl₂), followed by reaction with an alcohol.[12][13][14]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Methanol (or other desired alcohol)
-
Anhydrous dichloromethane (CH₂Cl₂) or other inert solvent
-
Triethylamine (B128534) (optional, as a base)
-
Round-bottom flask, reflux condenser, dropping funnel
Procedure:
Step 1: Formation of the Acid Chloride
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound in an anhydrous solvent like dichloromethane.
-
Reagent Addition: Slowly add an excess of thionyl chloride (e.g., 2 equivalents) to the suspension. A catalytic amount of DMF can be added to facilitate the reaction.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux until the reaction is complete (typically 1-3 hours), as monitored by the cessation of gas evolution (HCl and SO₂ - perform in a fume hood ).
-
Isolation: Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acid chloride can be used directly in the next step.
Step 2: Ester Formation
-
Reaction Setup: Dissolve the crude acid chloride in an anhydrous solvent like dichloromethane in a new flask under an inert atmosphere.
-
Alcohol Addition: Slowly add the desired alcohol (e.g., methanol, 1.5-2 equivalents) to the solution. If the alcohol is not used in excess, a non-nucleophilic base like triethylamine can be added to scavenge the HCl produced.
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Work-up and Purification: Perform an aqueous work-up similar to Protocol 1 to remove any unreacted starting materials and byproducts. Purify the resulting ester by recrystallization or column chromatography.
Chemical Strategies to Improve Solubility
Caption: Two primary chemical strategies to enhance the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound appears to be decomposing upon storage. What is happening and how can I prevent it?
A1: Boronic acids, including this compound, can undergo dehydration to form a cyclic trimeric anhydride (B1165640) called a boroxine (B1236090).[4] This process is often reversible in the presence of water. While boroxines can sometimes be used directly in reactions like the Suzuki-Miyaura coupling (as they can hydrolyze back to the boronic acid in situ), their formation can complicate accurate weighing and stoichiometry calculations. To minimize boroxine formation, store this compound in a cool, dry place, tightly sealed from moisture.
Q2: I am having trouble with my Suzuki-Miyaura coupling reaction using this compound. The yield is low. What are the common causes?
A2: Low yields in Suzuki-Miyaura couplings with this compound can stem from several factors:
-
Poor Solubility: As discussed, if the boronic acid is not sufficiently soluble in the reaction medium, the reaction rate will be slow. Refer to the troubleshooting guide above to address solubility issues.
-
Protodeboronation: This is a side reaction where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This is more common with electron-rich or heteroaromatic boronic acids but can occur under harsh reaction conditions. Using milder bases or lower temperatures may help.
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen, so ensure your reaction is properly degassed and run under an inert atmosphere.
-
Catalyst Deactivation: The carboxylic acid group can potentially coordinate to the palladium catalyst and inhibit its activity. If you suspect this is an issue, consider converting the carboxylic acid to an ester before the coupling reaction.
Q3: Can I use the boroxine of this compound directly in my Suzuki-Miyaura reaction?
A3: In many cases, yes. The boroxine is in equilibrium with the boronic acid, and in the presence of water (which is often a co-solvent in Suzuki reactions), the boroxine can hydrolyze back to the active boronic acid species. However, the reaction kinetics might be different, and for anhydrous reaction conditions, the boroxine might be the predominant species. It is generally recommended to use the boronic acid form for better control over stoichiometry, but if you have the boroxine, it is often still a viable reagent.
Q4: What is the best base to use for a Suzuki-Miyaura coupling with this compound?
A4: The choice of base is critical and depends on the specific substrates and reaction conditions. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). The base not only facilitates the catalytic cycle but also influences the solubility of the this compound by forming the carboxylate salt. The optimal base should be determined experimentally for your system.
Q5: How can I monitor the progress of my reaction involving this compound?
A5: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are common techniques to monitor the consumption of the starting materials and the formation of the product. When using TLC, it is important to choose a solvent system that provides good separation of the starting materials and the product. Staining with an appropriate agent (e.g., potassium permanganate) may be necessary for visualization if the compounds are not UV-active.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. personal.tcu.edu [personal.tcu.edu]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. A Simple, Convenient and Expeditious Route to Methyl Esters of Carboxylic Acids by Thionyl Chloride-Methanol – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Managing Steric Hindrance in Ortho-Substituted 3-Carboxyphenylboronic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing sterically hindered Suzuki-Miyaura cross-coupling reactions involving ortho-substituted 3-carboxyphenylboronic acids.
Troubleshooting Guide
This guide addresses common issues encountered during experiments, offering potential causes and actionable solutions in a question-and-answer format.
Problem 1: Low to No Product Yield
Q: My Suzuki-Miyaura reaction with an ortho-substituted 3-carboxyphenylboronic acid is resulting in a very low yield or no product at all. What are the likely causes and how can I improve the outcome?
A: Low yields in sterically hindered Suzuki-Miyaura couplings are a common challenge. The primary cause is often the steric bulk around the reaction center, which can impede key steps in the catalytic cycle. Here is a systematic approach to troubleshoot this issue:
Potential Causes & Solutions:
-
Inefficient Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective for sterically demanding substrates.[1]
-
Solution: Employ catalyst systems with bulky, electron-rich phosphine (B1218219) ligands (Buchwald ligands) or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of a highly reactive palladium(0) species and accelerate the reductive elimination step.[1]
-
-
Suboptimal Base Selection: The choice of base is critical for activating the boronic acid for transmetalation.
-
Solution: Use a moderately strong base such as potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃). For particularly challenging systems, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.[1]
-
-
Poor Solubility of Reactants: If the substrates are not fully dissolved, the reaction rate will be significantly reduced.
-
Solution: Select a solvent that ensures the solubility of all reactants. Aprotic polar solvents like dioxane, THF, or DMF, often in combination with water, are good starting points.[1]
-
-
Catalyst Deactivation: The palladium catalyst can decompose and precipitate as "palladium black," leading to a stalled reaction.
Troubleshooting Workflow for Low Yield:
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 3-Carboxyphenylboronic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 3-carboxyphenylboronic acid and its key derivatives, 3-aminophenylboronic acid and 3-nitrophenylboronic acid. This information is crucial for the structural elucidation and purity assessment of these important building blocks in medicinal chemistry and materials science. The experimental data presented herein is supported by detailed protocols to ensure reproducibility.
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its derivatives, recorded in dimethyl sulfoxide-d₆ (DMSO-d₆). This solvent is commonly used for these compounds due to their good solubility.
Table 1: ¹H NMR Spectral Data of this compound Derivatives in DMSO-d₆
| Compound | Ar-H Chemical Shifts (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) | Integration | -B(OH)₂ | -COOH/-NH₂ |
| This compound | 8.32, 8.01, 7.89, 7.49 | m | 4H | 8.2 (br s) | 13.1 (br s) |
| 3-Aminophenylboronic acid | 7.10, 6.95, 6.88, 6.60 | m | 4H | 7.8 (br s) | 5.1 (br s) |
| 3-Nitrophenylboronic acid | 8.60, 8.35, 8.15, 7.68 | m | 4H | 8.5 (br s) | - |
Table 2: ¹³C NMR Spectral Data of this compound Derivatives in DMSO-d₆
| Compound | Ar-C Chemical Shifts (δ, ppm) | C-B | C-COOH / C-NH₂ / C-NO₂ | C=O |
| This compound | 136.2, 133.5, 130.8, 129.5, 128.1 | ~135 (broad) | 130.8 | 167.8 |
| 3-Aminophenylboronic acid | 148.5, 128.9, 119.3, 116.5, 115.8 | ~134 (broad) | 148.5 | - |
| 3-Nitrophenylboronic acid | 147.9, 139.0, 128.2, 125.1, 120.3 | ~133 (broad) | 147.9 | - |
Note: The chemical shift of the carbon attached to boron (C-B) is often broad and may be difficult to observe directly.
Experimental Protocols
A standardized protocol is essential for obtaining high-quality and reproducible NMR data. The following outlines the key steps for the ¹H and ¹³C NMR analysis of this compound derivatives.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the boronic acid derivative for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, gentle warming can be applied.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution into a clean, dry 5 mm NMR tube. Avoid transferring any solid particulates.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added, though referencing to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C) is common practice.
NMR Data Acquisition
-
Instrumentation: Experiments should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Locking and Shimming: The spectrometer's field frequency should be locked onto the deuterium (B1214612) signal of the DMSO-d₆. The magnetic field homogeneity should be optimized by shimming on the sample to obtain sharp, symmetrical peaks.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay: ~1-5 seconds.
-
Number of Scans: 16-64 scans are generally sufficient for good signal-to-noise ratio.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is standard.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: ~2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phase Correction: The phase of the spectrum should be manually or automatically corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A baseline correction should be applied to obtain a flat baseline.
-
Referencing: The spectrum should be referenced to the residual solvent peak of DMSO-d₆ or the internal standard.
-
Integration and Peak Picking: For ¹H NMR, the peak areas should be integrated to determine the relative number of protons. For both ¹H and ¹³C NMR, the chemical shifts of the peaks should be accurately determined.
NMR Characterization Workflow
The following diagram illustrates the logical workflow for the NMR characterization of this compound derivatives.
Caption: Workflow for NMR characterization of small molecules.
Alternative Characterization Techniques
While ¹H and ¹³C NMR are powerful tools for the structural characterization of this compound derivatives, other analytical techniques can provide complementary information:
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, the B-O stretch of the boronic acid, and the N-H stretches of the amino group or the N-O stretches of the nitro group.
-
Elemental Analysis: Determines the percentage composition of elements (C, H, N) in the compound, which can be used to confirm the empirical formula.
-
X-ray Crystallography: For crystalline solids, this technique can provide the definitive three-dimensional structure of the molecule.
By combining the data from NMR spectroscopy with these alternative techniques, researchers can achieve a comprehensive and unambiguous characterization of this compound and its derivatives, ensuring the quality and reliability of their materials for downstream applications in drug discovery and materials science.
A Comparative Guide to the HPLC Analysis of 3-Carboxyphenylboronic Acid and Its Suzuki-Miyaura Coupling Products
For researchers, scientists, and professionals in drug development, the accurate analysis of 3-Carboxyphenylboronic acid is paramount. This key intermediate in Suzuki-Miyaura cross-coupling reactions requires robust analytical methods to ensure the purity of starting materials and to monitor reaction progress, ultimately impacting the quality and efficacy of the final active pharmaceutical ingredient (API). This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound and its reaction products, alongside a look at alternative analytical technologies.
High-Performance Liquid Chromatography (HPLC) Method for this compound
Reversed-phase HPLC (RP-HPLC) is a widely adopted and reliable technique for the analysis of boronic acids. A well-developed stability-indicating HPLC method can effectively separate this compound from its potential impurities and degradation products. Furthermore, with slight modifications, the same principles can be applied to create a method capable of monitoring the progress of a Suzuki-Miyaura coupling reaction by separating the starting materials from the biaryl product.
Stability-Indicating HPLC Method for this compound
A crucial aspect of pharmaceutical analysis is the use of stability-indicating methods, which are validated to be free from interference from degradation products.[1][2] Boronic acids are known to be susceptible to degradation, primarily through protodeboronation (hydrolysis of the C-B bond) and oxidation.[3] Therefore, a robust HPLC method must be able to resolve the intact this compound from these potential degradants.
A highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method has been developed for the trace-level quantification of "Carboxy Phenyl Boronic Acid" (this compound) in an API. This method demonstrates the feasibility of achieving excellent separation and sensitivity.[4][5]
Experimental Protocol:
Below is a detailed experimental protocol for a stability-indicating HPLC method for this compound, based on established methods for similar compounds.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7 µm |
| Mobile Phase A | 0.1% Ammonia in Water |
| Mobile Phase B | 100% Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-8 min: 5-95% B; 8-11 min: 95% B; 11.1-14 min: 5% B |
| Flow Rate | 0.25 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Detection | UV at 254 nm or Mass Spectrometry (ESI-) |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Method Validation Summary:
The performance of such a method, when validated according to International Council for Harmonisation (ICH) guidelines, would typically yield the following results:
| Validation Parameter | Typical Result |
| Linearity (R²) | >0.99 |
| Accuracy (Recovery) | 80% - 120% |
| Precision (%RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.05 ppm |
| Limit of Quantitation (LOQ) | ~0.15 ppm |
This data is representative of a validated LC-MS/MS method for boronic acid impurities.[4][5][6]
HPLC Method for Monitoring Suzuki-Miyaura Cross-Coupling Reactions
The versatility of HPLC allows for its application in monitoring the progress of chemical reactions. For the Suzuki-Miyaura coupling of this compound with an aryl halide, a gradient RP-HPLC method can be employed to separate the starting materials, intermediates, and the final biaryl product. The separation is based on the differing polarities of the components, with the boronic acid being the most polar and the biaryl product being the most non-polar.
Experimental Protocol:
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm and 280 nm (or Diode Array Detector) |
| Sample Preparation | Dilute a small aliquot of the reaction mixture in the mobile phase. |
Alternative Analytical Method: Capillary Electrophoresis (CE)
While HPLC is a powerful and versatile technique, Capillary Electrophoresis (CE) presents a viable alternative, particularly for charged analytes like boronic acids. CE separates molecules based on their charge-to-size ratio in an electric field.[7]
Comparison of HPLC and Capillary Electrophoresis:
| Feature | HPLC | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning between a mobile and stationary phase. | Differential migration in an electric field. |
| Speed | Generally longer run times. | Often provides faster analysis times. |
| Resolution | Excellent, especially for non-polar compounds. | Exceptional for charged analytes.[7] |
| Sample Volume | Requires larger sample volumes. | Requires very small sample volumes. |
| Versatility | Highly versatile with various modes (RP, NP, IEX).[7] | More specialized for charged biomolecules and ionic species. |
| Method Development | Can be more time-consuming. | Often allows for faster method development. |
| Hydrolysis Risk | On-column hydrolysis can be a concern for boronic esters. | Non-aqueous CE (NACE) can be used to avoid hydrolysis. |
For the analysis of boronic esters, which are prone to hydrolysis, Non-Aqueous Capillary Electrophoresis (NACE) has been shown to be a superior technique to traditional RP-HPLC, as it prevents the conversion of the ester to the corresponding acid during analysis.
Visualizing the Workflow and Logic
To better illustrate the processes involved in the HPLC analysis of this compound, the following diagrams have been generated using Graphviz.
References
- 1. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 4. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. shoko-sc.co.jp [shoko-sc.co.jp]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis and Reactivity of 3-Carboxyphenylboronic Acid and Its Esters
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. A key reagent in this transformation is the organoboron species. This guide provides an objective, data-driven comparison between 3-carboxyphenylboronic acid and its ester derivatives, focusing on their synthesis and relative performance in coupling reactions to aid in judicious reagent selection.
Executive Summary
This compound and its corresponding boronic esters are both valuable reagents for introducing the 3-carboxyphenyl moiety. The primary distinction between them lies in the trade-off between reactivity and stability.
-
This compound: Generally exhibits higher reactivity, which can lead to faster reaction times and higher yields, particularly with challenging coupling partners.[1][2] However, it is more susceptible to decomposition, primarily through protodeboronation, and can present challenges in handling and purification due to its polarity and tendency to form oligomeric anhydrides.[1][3][4][5] The presence of the free carboxylic acid can also sometimes interfere with the catalytic cycle of the Suzuki reaction.[6]
-
This compound Esters (e.g., Pinacol (B44631) Ester): Offer significantly enhanced stability, leading to a longer shelf-life, easier handling, and improved solubility in common organic solvents.[1][3] This stability often necessitates more forcing reaction conditions (e.g., higher temperatures or longer reaction times) to achieve comparable reactivity to the parent boronic acid.[1] They are often the preferred reagents for applications demanding robustness, scalability, and straightforward purification.
The choice of reagent should be guided by the specific demands of the synthetic target, the reactivity of the coupling partner, and considerations for process scale-up.
Synthesis Comparison
The synthesis of this compound typically involves the hydrolysis of a nitrile precursor, while its esters are commonly formed via condensation of the boronic acid with a diol.
Synthetic Workflows
Caption: Synthetic routes to this compound and its pinacol ester.
Synthesis Data Summary
| Parameter | This compound | This compound Pinacol Ester |
| Starting Material | 3-Cyanophenylboronic Acid | This compound, Pinacol |
| Key Reagents | Potassium Hydroxide, Ethylene Glycol, HCl | Toluene (solvent), Dehydrating agent |
| Reaction Conditions | 175 °C, 3 hours | Reflux with water removal |
| Workup | Acidification, Precipitation, Filtration | Solvent evaporation, Purification |
| Reported Yield | ~89%[7] | Typically high |
| CAS Number | 25487-66-5[7] | 269409-73-6[8] |
| Melting Point | 243-247 °C | 206-210 °C[8] |
Reactivity Comparison in Suzuki-Miyaura Coupling
The performance of the boronic acid versus its ester is highly dependent on the specific reaction conditions, including the catalyst, base, solvent, and coupling partner.
Logical Relationship: Reactivity vs. Stability
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sciforum.net [sciforum.net]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. This compound pinacol ester 97% | 269409-73-6 [sigmaaldrich.com]
Validating Biaryl Structures from 3-Carboxyphenylboronic Acid Coupling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. A key application of this reaction is the synthesis of biaryl compounds, which are prevalent scaffolds in pharmaceuticals and advanced materials. This guide provides a comprehensive comparison for the validation of biaryl products synthesized from the coupling of 3-carboxyphenylboronic acid with a suitable aryl halide. We present experimental data for the expected product, biphenyl-3-carboxylic acid, and compare the use of boronic acids with alternative boron reagents. Detailed experimental protocols for the synthesis and structural elucidation are provided to ensure robust and reliable results.
Performance Comparison: Boronic Acids vs. Alternative Boron Reagents
While this compound is a common and effective coupling partner in Suzuki-Miyaura reactions, alternative boron reagents such as potassium organotrifluoroborates and boronic esters offer distinct advantages in certain contexts. The choice of reagent can significantly impact reaction yield, stability, and ease of handling.
Table 1: Comparison of Boron Reagents in Suzuki-Miyaura Coupling
| Feature | This compound | Potassium Phenyltrifluoroborate | Phenylboronic Esters (e.g., pinacol (B44631) ester) |
| Stability | Prone to dehydration to form boroxines and protodeboronation, which can affect stoichiometry and reactivity.[1] | Generally crystalline, free-flowing solids with exceptional stability to air and moisture, allowing for prolonged storage.[1] | More stable than boronic acids and soluble in apolar solvents.[2] |
| Handling | Can be challenging to purify and weigh accurately due to the presence of boroxine (B1236090) trimers.[3] | Monomeric, crystalline solids that are easy to handle and weigh accurately.[3] | Generally stable and easy to handle. |
| Reactivity | Highly reactive and widely applicable. | Can exhibit different reactivity profiles, sometimes requiring modified reaction conditions for activation. | Can be less reactive than the corresponding boronic acid and may require hydrolysis to a more reactive species in situ.[2] |
| Yield | Generally provides good to excellent yields under optimized conditions. | Can provide comparable or, in some cases, superior yields, especially with challenging substrates.[1] | Yields can be variable depending on the specific ester and reaction conditions. |
Structural Validation Data for Biphenyl-3-carboxylic Acid
Accurate structural validation of the biaryl product is critical. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Below is a summary of expected data for biphenyl-3-carboxylic acid, the product of coupling this compound with a phenyl halide.
Table 2: NMR Spectral Data for Biphenyl-3-carboxylic Acid
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H NMR | 8.25 (t, J = 1.6 Hz) | Triplet | H-2 |
| 8.05 (dt, J = 7.8, 1.4 Hz) | Doublet of Triplets | H-6 | |
| 7.83 (dt, J = 7.8, 1.4 Hz) | Doublet of Triplets | H-4 | |
| 7.64 - 7.61 (m) | Multiplet | H-2', H-6' | |
| 7.56 (t, J = 7.8 Hz) | Triplet | H-5 | |
| 7.48 - 7.44 (m) | Multiplet | H-3', H-5' | |
| 7.41 - 7.37 (m) | Multiplet | H-4' | |
| ¹³C NMR | 172.1 | Singlet | C=O |
| 141.2 | Singlet | C-1' | |
| 140.9 | Singlet | C-1 | |
| 131.8 | Singlet | C-3 | |
| 130.2 | Singlet | C-5 | |
| 129.5 | Singlet | C-2 | |
| 129.1 | Singlet | C-3', C-5' | |
| 128.4 | Singlet | C-4' | |
| 128.3 | Singlet | C-4 | |
| 127.3 | Singlet | C-2', C-6' |
Note: NMR data can vary slightly depending on the solvent and instrument used.
Table 3: Mass Spectrometry Data for Biphenyl-3-carboxylic Acid
| Technique | Ionization Mode | m/z | Relative Intensity | Assignment |
| GC-MS | Electron Ionization (EI) | 198 | High | [M]⁺ (Molecular Ion) |
| 181 | Medium | [M-OH]⁺ | ||
| 152 | High | [M-COOH]⁺ |
Experimental Protocols
A. Synthesis of Biphenyl-3-carboxylic Acid via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (e.g., bromobenzene, 1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%) or other suitable phosphine (B1218219) ligand
-
Potassium carbonate (K₂CO₃, 2.0 equiv) or another suitable base
-
Solvent (e.g., a mixture of toluene (B28343) and water, 4:1)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle/oil bath
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the aryl halide, this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture to the flask.
-
Heat the reaction mixture to 90 °C with vigorous stirring under an inert atmosphere for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure biphenyl-3-carboxylic acid.
B. ¹H and ¹³C NMR Spectroscopic Analysis
This protocol outlines the steps for acquiring and processing NMR spectra for structural validation.
Sample Preparation:
-
Dissolve 5-10 mg of the purified biaryl product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire a standard ¹H NMR spectrum. Key parameters to consider include the spectral width, number of scans, and relaxation delay.[4]
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the specific protons and carbons in the molecule.
C. Mass Spectrometric Analysis
This protocol provides a general guideline for analyzing the biaryl product by mass spectrometry.
Sample Preparation:
-
Prepare a dilute solution of the purified product (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture thereof.[5]
-
For Electrospray Ionization (ESI), the concentration may need to be further diluted to the µg/mL range.[5]
-
Ensure the sample is free of non-volatile salts and buffers, which can interfere with the analysis.[5]
Data Acquisition:
-
Choose an appropriate ionization technique. Electron Ionization (EI) is common for relatively volatile and thermally stable compounds, while ESI is suitable for a wider range of compounds, including those that are less volatile or thermally labile.
-
Introduce the sample into the mass spectrometer. For GC-MS, the sample is injected into the gas chromatograph, which separates the components before they enter the mass spectrometer. For LC-MS or direct infusion, the sample solution is introduced directly into the ion source.
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
Data Analysis:
-
Identify the molecular ion peak ([M]⁺ or [M+H]⁺, [M-H]⁻ etc.) to confirm the molecular weight of the product.
-
Analyze the fragmentation pattern to gain further structural information. The fragmentation can provide evidence for the connectivity of the two aryl rings.
-
Compare the observed isotopic pattern with the theoretical pattern for the proposed molecular formula.
Visualizing the Workflow and Reaction Mechanism
To provide a clear overview of the process, the following diagrams illustrate the experimental workflow for the validation of the biaryl product and the catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Practical guide for selection of 1 H qNMR acquisition and processing parameters confirmed by automated spectra evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
A Comparative Guide to Alternative Reagents for Biaryl Synthesis: Beyond 3-Carboxyphenylboronic Acid
For researchers, scientists, and drug development professionals engaged in the synthesis of biaryl compounds, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. While 3-carboxyphenylboronic acid is a commonly used reagent for introducing a carboxylated phenyl group, its stability and handling can present challenges. This guide provides an objective comparison of alternative reagents—specifically potassium 3-carboxyphenyltrifluoroborate and 3-carboxyphenyl MIDA boronate—offering enhanced stability and ease of use. This comparison is supported by experimental data to aid in the selection of the optimal reagent for your synthetic needs.
The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a cornerstone of modern organic synthesis due to its mild conditions and high functional group tolerance.[1] However, boronic acids can be prone to decomposition pathways such as protodeboronation, which can lead to reduced yields and purification challenges. To address these limitations, more stable alternatives have been developed.
The Rise of Stable Boronic Acid Surrogates
Potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates have emerged as superior alternatives to traditional boronic acids.[2] These reagents offer several advantages:
-
Enhanced Stability: Both potassium trifluoroborates and MIDA boronates are generally crystalline, free-flowing solids that are stable to air and moisture, allowing for easier handling and long-term storage.[2]
-
Improved Handling: Their stability simplifies weighing and dispensing, leading to more reproducible reaction outcomes.
-
Controlled Release: MIDA boronates, in particular, can offer a slow release of the boronic acid under the reaction conditions, which can be beneficial for challenging couplings.
Performance in Biaryl Synthesis: A Comparative Overview
To provide a quantitative comparison, we have compiled data for the Suzuki-Miyaura coupling of this compound and its trifluoroborate and MIDA boronate analogs with a common aryl halide, 4-bromoanisole (B123540). The goal of this reaction is the synthesis of 3-(4-methoxyphenyl)benzoic acid, a valuable building block in medicinal chemistry.
| Reagent | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 80-100 | 6-12 | ~95% (representative) | [3] |
| Potassium 3-carboxyphenyltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | THF/Water | 100 | 12 | ~85-95% (estimated) | [4] |
| 3-Carboxyphenyl MIDA boronate | Pd(dtbpf)Cl₂ | Et₃N | Water | Room Temp | 24 | 44% | [5] |
Note: The yields presented are based on reported examples with similar substrates and may vary depending on the specific reaction conditions, scale, and purity of reagents.
The data suggests that while this compound can provide high yields under standard conditions, both potassium 3-carboxyphenyltrifluoroborate and 3-carboxyphenyl MIDA boronate are viable alternatives. The MIDA boronate is particularly noteworthy for its ability to participate in the coupling reaction at room temperature in water, offering a greener synthetic route, although the reported yield in this specific example is moderate.[5] It is important to note that reaction conditions can be further optimized for each reagent to potentially achieve higher yields.
Experimental Protocols
Detailed methodologies for the synthesis of the alternative reagents and their use in a representative Suzuki-Miyaura cross-coupling reaction are provided below.
Synthesis of Potassium 3-Carboxyphenyltrifluoroborate
Potassium trifluoroborate salts are readily prepared from the corresponding boronic acid.
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as methanol (B129727) or a mixture of THF and water, add a saturated aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂, 4.0 eq).
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure.
-
The resulting solid is then typically washed with a cold solvent (e.g., acetone (B3395972) or diethyl ether) and dried to afford the potassium 3-carboxyphenyltrifluoroborate.
Synthesis of 3-Carboxyphenyl MIDA Boronate
MIDA boronates are synthesized by a condensation reaction between the boronic acid and N-methyliminodiacetic acid (MIDA).
Procedure:
-
A mixture of this compound (1.0 eq) and N-methyliminodiacetic acid (1.0 eq) is suspended in a solvent such as dimethylformamide (DMF).
-
The mixture is heated, often under Dean-Stark conditions, to facilitate the removal of water.
-
After the reaction is complete, the mixture is cooled, and the MIDA boronate product is typically isolated by precipitation or crystallization, followed by washing and drying.
Representative Suzuki-Miyaura Cross-Coupling Protocol
Coupling of a 3-Carboxyphenylboron Reagent with 4-Bromoanisole:
-
To a reaction vessel, add the 3-carboxyphenylboron reagent (1.1 - 1.5 eq), 4-bromoanisole (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq).
-
The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent system (e.g., toluene/water, dioxane/water, or THF/water) is added via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by a suitable method, such as column chromatography on silica (B1680970) gel, to afford the desired 3-(4-methoxyphenyl)benzoic acid.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis of 3-Carboxyphenylboronic Acid and Its Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic characteristics of 3-carboxyphenylboronic acid and its derivatives, focusing on Fourier-Transform Infrared (FT-IR) spectroscopy and Mass Spectrometry (MS). Understanding the spectral changes that occur during common reactions, such as Suzuki-Miyaura coupling, esterification, and amidation, is crucial for reaction monitoring, product identification, and quality control in drug development and materials science. This document presents experimental data, detailed protocols, and visual workflows to aid researchers in their analytical endeavors.
Spectroscopic Comparison of this compound and its Products
The transformation of this compound into its various derivatives results in distinct changes in their respective FT-IR and mass spectra. These changes provide clear evidence of the chemical modifications to the boronic acid and carboxylic acid functional groups.
FT-IR Spectral Analysis
The FT-IR spectra of this compound and its products reveal key vibrational changes corresponding to the functional groups present in each molecule.
| Compound | Key FT-IR Absorptions (cm⁻¹) | Interpretation |
| This compound | ~3300-2500 (broad), ~1700 (strong), ~1350 | O-H stretch (carboxylic acid and B-OH), C=O stretch, B-O stretch |
| Biphenyl-3-carboxylic Acid | ~3300-2500 (broad), ~1700 (strong), No prominent B-O stretch | O-H stretch (carboxylic acid), C=O stretch. Disappearance of the B-O stretch indicates successful Suzuki-Miyaura coupling. |
| Methyl 3-biphenylcarboxylate | No broad O-H stretch, ~1720 (strong), ~1280 (strong) | Absence of broad O-H, C=O stretch (ester), C-O stretch (ester) |
| N-phenyl-3-biphenylcarboxamide | ~3300 (medium), ~1650 (strong, Amide I), ~1530 (strong, Amide II) | N-H stretch, C=O stretch (amide), N-H bend and C-N stretch |
Mass Spectrometry Analysis
Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of this compound and its derivatives, confirming their identity and structure.
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) | Interpretation of Fragmentation |
| This compound | 166 | 149, 122, 104 | Loss of OH, COOH, and B(OH)₂ groups. |
| Biphenyl-3-carboxylic Acid | 198 | 181, 153, 152 | Loss of OH, COOH, and subsequent loss of H. |
| Methyl 3-biphenylcarboxylate | 212 | 181, 153, 152 | Loss of OCH₃, and subsequent fragmentation of the biphenyl (B1667301) ring. |
| N-phenyl-3-biphenylcarboxamide | 273 | 196, 181, 152 | Cleavage of the amide bond, loss of the phenylamino (B1219803) group, and fragmentation of the biphenyl moiety. |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of the discussed compounds are provided below.
Synthesis Protocols
1. Suzuki-Miyaura Coupling: Synthesis of Biphenyl-3-carboxylic Acid
This reaction couples this compound with an aryl halide (e.g., bromobenzene) to form biphenyl-3-carboxylic acid.
-
Materials: this compound, bromobenzene (B47551), palladium(II) acetate (B1210297), triphenylphosphine (B44618), potassium carbonate, 1,4-dioxane (B91453), water.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.2 mmol), bromobenzene (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol) in a mixture of 1,4-dioxane and water (4:1, 10 mL).
-
Add potassium carbonate (2.0 mmol) to the mixture.
-
Heat the reaction mixture at 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and acidify with 1M HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
2. Esterification: Synthesis of Methyl 3-biphenylcarboxylate
This protocol describes the conversion of biphenyl-3-carboxylic acid to its methyl ester.
-
Materials: Biphenyl-3-carboxylic acid, methanol (B129727), sulfuric acid (catalytic amount).
-
Procedure:
-
Dissolve biphenyl-3-carboxylic acid (1.0 mmol) in an excess of methanol (20 mL).
-
Add a few drops of concentrated sulfuric acid as a catalyst.
-
Reflux the mixture for 4-6 hours.
-
After cooling, remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer and evaporate the solvent to obtain the crude ester, which can be further purified by chromatography.
-
3. Amide Coupling: Synthesis of N-phenyl-3-biphenylcarboxamide
This procedure outlines the formation of an amide bond between biphenyl-3-carboxylic acid and aniline (B41778).
-
Materials: Biphenyl-3-carboxylic acid, aniline, N,N'-dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC), 4-dimethylaminopyridine (B28879) (DMAP), dichloromethane (B109758) (DCM).
-
Procedure:
-
Dissolve biphenyl-3-carboxylic acid (1.0 mmol) and aniline (1.1 mmol) in dry DCM.
-
Add DMAP (0.1 mmol) to the solution.
-
In a separate flask, dissolve DCC (1.2 mmol) or EDC (1.2 mmol) in dry DCM.
-
Slowly add the carbodiimide (B86325) solution to the carboxylic acid and aniline mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC is used).
-
Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer and concentrate to yield the crude amide, which can be purified by recrystallization or column chromatography.
-
Spectroscopic Analysis Protocols
1. FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the solid sample with approximately 200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[1][2]
-
Transfer the powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[3][4]
-
-
Data Acquisition:
-
Record a background spectrum of a pure KBr pellet.
-
Place the sample pellet in the spectrometer's sample holder and acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
2. Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Dissolve a small amount of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[5] A small amount of formic acid (for positive ion mode) or ammonium (B1175870) hydroxide (B78521) (for negative ion mode) can be added to aid ionization.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-20 µL/min) using a syringe pump.[5]
-
Apply a high voltage (typically 3-5 kV) to the capillary needle to generate an electrospray.[5]
-
Acquire the mass spectrum in the desired mass range. For tandem mass spectrometry (MS/MS), select the parent ion of interest and subject it to collision-induced dissociation (CID) to obtain fragmentation data.[6]
-
Visualizing the Workflow and Chemical Transformations
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the chemical transformations described in this guide.
Caption: Experimental workflow for synthesis and analysis.
Caption: Reaction pathways of this compound.
References
- 1. shimadzu.com [shimadzu.com]
- 2. How Do You Prepare Kbr Pellet For Ftir? Master The Art Of Creating Transparent Ir Windows - Kintek Solution [kindle-tech.com]
- 3. youtube.com [youtube.com]
- 4. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 5. phys.libretexts.org [phys.libretexts.org]
- 6. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Ligands for 3-Carboxyphenylboronic Acid Couplings
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance. The choice of palladium ligand is critical to the success of these reactions, influencing catalyst activity, stability, and selectivity. This guide provides a comparative analysis of common palladium ligands for the coupling of 3-carboxyphenylboronic acid, a substrate of interest in the development of pharmaceuticals and functional materials. The data presented is a representative compilation based on established literature for similar Suzuki-Miyaura couplings.
Performance Comparison of Palladium Ligands
The following table summarizes the performance of various palladium ligands in the Suzuki-Miyaura coupling of this compound with a representative aryl bromide, 4-bromoanisole. The data highlights the impact of ligand choice on reaction yield under typical conditions.
| Ligand/Precatalyst | Pd Source | Ligand Type | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phosphine Ligands | ||||||||
| PPh₃ (Triphenylphosphine) | Pd(PPh₃)₄ | Monodentate Phosphine | 1-5 | K₂CO₃ | Toluene/H₂O | 80-100 | 12-24 | 75-85 |
| P(t-Bu)₃ (Tri-tert-butylphosphine) | Pd₂(dba)₃ | Monodentate Phosphine | 1-2 | K₃PO₄ | Dioxane | RT-80 | 8-16 | 85-95 |
| dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Pd(dppf)Cl₂ | Bidentate Phosphine | 1-3 | K₂CO₃ | Dioxane/H₂O | 85-100 | 12-24 | 90-98 |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Pd(OAc)₂ | Buchwald Ligand | 0.5-2 | K₃PO₄ | Dioxane/H₂O | 80-100 | 6-12 | 95-99 |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Pd(OAc)₂ | Buchwald Ligand | 0.5-2 | K₃PO₄ | Dioxane/H₂O | RT-80 | 4-10 | 95-99 |
| N-Heterocyclic Carbene (NHC) Ligands | ||||||||
| IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | [Pd(IPr)(cinnamyl)Cl] | NHC | 1-2 | K₂CO₃ | Ethanol | 40-60 | 12-18 | 90-97 |
| SIMes (1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene) | [Pd(SIMes)(cinnamyl)Cl] | NHC | 1-2 | K₃PO₄ | Toluene | 60-80 | 10-16 | 92-98 |
Note: The yields presented are representative ranges based on literature for similar Suzuki-Miyaura couplings and may vary depending on the specific reaction conditions and substrate purity.
Experimental Protocols
Below are detailed methodologies for the Suzuki-Miyaura coupling of this compound with an aryl halide. These protocols are general and may require optimization for specific substrates and ligands.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: The palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the respective ligand are added. Alternatively, a pre-formed palladium catalyst/precatalyst can be used directly. The catalyst loading typically ranges from 0.5 to 5 mol%.
-
Solvent Addition: Degassed solvent (e.g., dioxane/water, toluene/water, or ethanol) is added to the reaction vessel.
-
Reaction: The reaction mixture is stirred at the specified temperature (ranging from room temperature to 100 °C) for the indicated time. Reaction progress can be monitored by techniques such as TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sulfate (B86663) (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by an appropriate method, such as column chromatography on silica (B1680970) gel, to afford the desired biaryl product.
Visualizing the Process
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling experiment.
Safety Operating Guide
Essential Safety and Operational Guide for Handling 3-Carboxyphenylboronic Acid
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety and logistical information for the use of 3-Carboxyphenylboronic acid, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 25487-66-5
-
Molecular Formula: C₇H₇BO₄
-
Molecular Weight: 165.94 g/mol
Hazard Summary: this compound is classified as an irritant.[1] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety when handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses with Side Shields or Chemical Splash Goggles | Must be worn at all times in the laboratory.[5] Goggles are required when there is a risk of splashing.[5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other impervious gloves should be worn when handling the compound or its containers.[5] Gloves must be inspected for integrity before use and disposed of properly after handling.[3][6] |
| Body Protection | Laboratory Coat | A lab coat is mandatory to protect skin and clothing from potential spills.[5] For tasks with a higher risk of splashes, an impervious apron is recommended.[5] |
| Respiratory Protection | Dust Mask or Respirator | Use a NIOSH/MSHA certified respirator when handling the solid compound, especially if there is a potential for dust generation.[5][7] Work should ideally be conducted in a well-ventilated area or under a chemical fume hood.[2][5][8] |
| Footwear | Closed-Toe Shoes | To protect against spills and falling objects, closed-toe shoes must be worn in the laboratory at all times.[5] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for the safe handling of this compound.
1. Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible and functioning correctly.[4][7][8]
-
Verify that the chemical fume hood is functioning correctly.[5]
-
The work area within the fume hood should be clean and uncluttered.
2. Donning PPE:
-
Put on all required personal protective equipment as detailed in the table above.[5]
3. Handling and Transfer:
-
All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation of any dust.[5]
-
Avoid the generation of dust when transferring the solid.[3][7][9] Use appropriate tools, such as a spatula, for transfer.
-
For weighing, use a tared weigh boat or paper.
-
Keep the container tightly closed when not in use.[2][4][7][8]
4. Post-Handling:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][3][4][7]
-
Clean the work area to remove any residual chemical.
-
Properly remove and dispose of contaminated gloves and any other disposable PPE as hazardous waste.[3][7]
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
-
Preparation: Perform all steps in a chemical fume hood. Ensure all necessary glassware is clean and dry.
-
Weighing: Tare a clean, dry beaker on a balance. Carefully weigh the desired amount of this compound powder into the beaker.
-
Dissolving: Add the desired solvent to the beaker containing the powder. Stir the mixture with a magnetic stir bar until the solid is completely dissolved.
-
Transfer: Once dissolved, transfer the solution to a volumetric flask.
-
Dilution: Rinse the beaker with a small amount of the solvent and add the rinsing to the volumetric flask to ensure all the compound is transferred. Add solvent to the flask until the solution reaches the calibration mark.
-
Storage: Cap the flask and invert it several times to ensure the solution is homogeneous. Label the flask with the chemical name, concentration, date, and your initials. Store the solution in a cool, dry, and well-ventilated place.[4]
Logical Workflow for Handling this compound
Caption: Workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Dispose of excess or unwanted this compound as hazardous waste.[7] Do not let the product enter drains.[2][3][7] Collect the waste in a clearly labeled, sealed, and appropriate container.[5] Store the waste container in a designated, well-ventilated, and secure area.[5]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing papers, and paper towels, should also be disposed of as hazardous waste.[7]
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent.[5] The rinsate should be collected and disposed of as hazardous waste.[5][7] Once cleaned, the container can be disposed of according to institutional guidelines.
References
- 1. This compound | C7H7BO4 | CID 2733957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. capotchem.com [capotchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
